SHP836
Description
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5/c1-9-7-23(8-10(2)21-9)16-20-6-12(15(19)22-16)11-4-3-5-13(17)14(11)18/h3-6,9-10,21H,7-8H2,1-2H3,(H2,19,20,22)/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFRRNOLFFQBQU-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to SHP836: An Allosteric Inhibitor of the SHP2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SHP836, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.
Core Function and Mechanism of Action
This compound is a first-generation, selective, allosteric inhibitor of SHP2 discovered through high-throughput screening. Its primary function is to lock the SHP2 protein in an inactive, auto-inhibited conformation.
The SHP2 protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain directly interacts with the PTP domain, blocking the catalytic site and preventing substrate access. Upon activation by upstream signals, such as binding of growth factors to their receptors, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates.
This compound exerts its inhibitory effect by binding to a distinct "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, auto-inhibited conformation of SHP2, effectively preventing its activation and subsequent downstream signaling. The X-ray co-crystal structure of this compound in complex with SHP2 (PDB ID: 5EHP) has elucidated this unique binding mode.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its more potent, structurally related analog, SHP099, which was developed from this compound.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical (Phosphatase Activity) | Full-length SHP2 | 12 µM | [1] |
| This compound | Biochemical (Phosphatase Activity) | SHP2 PTP Domain | > 100 µM | |
| SHP099 | Biochemical (Phosphatase Activity) | Full-length SHP2 | ~70 nM | [2] |
Table 1: In Vitro Inhibitory Potency of this compound and SHP099 against SHP2.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | - | Cellular Thermal Shift Assay | Concentration for thermal shift | 50 µM | [2] |
| SHP099 | KYSE520 | pERK Inhibition | IC50 | ~0.25 µM | [3] |
Table 2: Cellular Activity of this compound and SHP099.
| Compound | Xenograft Model | Dosing | Efficacy | Reference |
| SHP099 | KYSE520 (esophageal squamous cell carcinoma) | 100 mg/kg, daily, oral | Marked tumor growth inhibition | [3] |
Table 3: In Vivo Efficacy of the this compound Analog, SHP099.
Key Signaling Pathways
SHP2 is a critical positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in human cancers. By inhibiting SHP2, this compound effectively dampens the signal transduction through this pathway, leading to reduced cell proliferation and survival.
Experimental Protocols
SHP2 Phosphatase Activity Assay (Fluorescence-based)
This protocol is adapted for the screening and characterization of SHP2 inhibitors using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate, add SHP2 protein to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing SHP2 and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of the reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
SHP2 Phosphatase Activity Assay (Malachite Green-based)
This colorimetric assay measures the release of inorganic phosphate from a phosphopeptide substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphopeptide substrate (e.g., a doubly phosphorylated peptide from the insulin receptor substrate 1, IRS-1)
-
Assay buffer
-
This compound or other test compounds dissolved in DMSO
-
Malachite Green reagent
-
96-well clear microplates
-
Absorbance plate reader (620-650 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add SHP2 protein and the phosphopeptide substrate to the assay buffer in the microplate wells.
-
Add the diluted this compound or DMSO to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of phosphate released in each reaction and calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value as described in the fluorescence-based assay.
Conclusion
This compound is a valuable research tool for studying the function of SHP2 and the consequences of its inhibition. As a first-in-class allosteric inhibitor, it has paved the way for the development of more potent and drug-like molecules, such as SHP099, which have shown promising preclinical anti-cancer activity. This technical guide provides a foundational understanding of this compound's function, its quantitative characteristics, the signaling pathways it modulates, and the experimental methods used for its evaluation, serving as a comprehensive resource for professionals in the field of drug discovery and development.
References
SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, regulating cellular proliferation, differentiation, and survival.[1][2][3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention in oncology.[4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.
Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[][8] This binding stabilizes the autoinhibited, closed conformation of SHP2, preventing its activation and subsequent downstream signaling.[4][5] this compound specifically binds to a distinct, second allosteric site within this tunnel region.[9]
Quantitative Data
The following table summarizes the in vitro potency of this compound in comparison to other notable SHP2 inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Full-length SHP2 | Biochemical | 12 µM | [1][5][9] |
| This compound | SHP2 PTP domain | Biochemical | >100 µM | [9] |
| SHP099 | Full-length SHP2 | Biochemical | 0.071 µM | [] |
| TNO155 | Full-length SHP2 | Biochemical | 0.011 µM | [] |
| RMC-4630 | Full-length SHP2 | Biochemical | N/A | [] |
| IACS-13909 | Full-length SHP2 | Biochemical | 15.7 nM | [] |
| JAB-3068 | Full-length SHP2 | Biochemical | 25.8 nM | [1] |
Experimental Protocols
Biochemical Inhibition Assay
This protocol outlines a fluorescence-based enzymatic assay to determine the in vitro potency of SHP2 inhibitors.[10][11]
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[11]
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[11]
-
Activating peptide: Dually phosphorylated peptide derived from insulin receptor substrate 1 (IRS-1).[10][11]
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 in the assay buffer. A final concentration of approximately 0.5 nM is recommended.[11]
-
To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 activating peptide.[10][11]
-
Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute further in the assay buffer.
-
Add the diluted inhibitor solutions to the wells of the 384-well plate.
-
Add the activated SHP2 enzyme solution to the wells containing the inhibitor.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.
-
Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13]
Materials:
-
HEK293T cells transiently transfected with a plasmid expressing tagged SHP2.[13]
-
Cell culture medium and reagents
-
SHP2 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Method for protein quantification (e.g., Western blotting, ELISA, or enzyme complementation assay).[14][15]
Procedure:
-
Culture and transfect HEK293T cells with the SHP2 expression vector.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with the SHP2 inhibitor or vehicle (DMSO) and incubate at 37°C for 1 hour.[15]
-
Aliquot the treated cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler across a temperature gradient for a defined period (e.g., 3 minutes).[15]
-
Cool the samples to room temperature.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble SHP2 in each sample using a suitable detection method.
-
Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.
Logical Relationship in SHP2 Inhibitor Development
The development of SHP2 inhibitors has progressed from the identification of initial hits to the optimization of potent and selective allosteric inhibitors.
Conclusion
This compound represents a valuable research tool for investigating the therapeutic potential of targeting a second allosteric site on SHP2. Its distinct mechanism of action offers opportunities for exploring novel therapeutic strategies, including combination therapies with other targeted agents. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other SHP2 inhibitors, facilitating further research and development in this promising area of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 9. This compound|SHP 836 [dcchemicals.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
SHP836: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SHP2 signaling pathway.
Core Structure and Chemical Identity
This compound is a small molecule inhibitor belonging to the pyrimidinamine class of compounds. Its chemical structure is characterized by a central pyrimidine ring substituted with a dichlorophenyl group and a dimethylpiperazine moiety.
Chemical Name: 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine[1] CAS Number: 1957276-35-5[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉Cl₂N₅ | [1] |
| Molecular Weight | 352.26 g/mol | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Solubility | Soluble in DMSO (250 mg/mL) | MedchemExpress |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | MedchemExpress |
Biological Activity and Mechanism of Action
This compound is a distinct, allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). Unlike orthosteric inhibitors that target the active site, this compound binds to a "tunnel"-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.
The inhibitory activity of this compound against SHP2 is summarized in the table below.
| Target | Assay Type | IC₅₀ | Source |
| Full-length SHP2 (1-525) | Enzymatic Assay | 12 µM | [1] |
| SHP2 PTP Domain | Enzymatic Assay | > 100 µM | [1] |
This selectivity for the full-length, auto-inhibited form of SHP2 over the isolated catalytic domain is a hallmark of its allosteric mechanism.
Signaling Pathway
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon activation, SHP2 dephosphorylates key substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in an inactive state, this compound effectively dampens this signaling pathway. A key pharmacodynamic marker of this compound activity is the downregulation of DUSP6 (Dual Specificity Phosphatase 6) mRNA, a downstream target of the MAPK pathway.[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
SHP2 Enzymatic Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against full-length SHP2.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant full-length human SHP2 protein is diluted to the desired concentration in an assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT).
-
A dually phosphorylated peptide, such as from the insulin receptor substrate 1 (2P-IRS-1), is used to activate SHP2.[2][3]
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
The fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is prepared in the assay buffer.[2][4]
-
-
Assay Procedure (384-well plate format):
-
SHP2 enzyme is pre-incubated with the activating peptide to allow for activation.[4][5]
-
The this compound dilutions (or DMSO for control) are added to the wells containing the activated enzyme and incubated.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity (excitation ~358 nm, emission ~450 nm) is measured kinetically at room temperature using a microplate reader.[4]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
IC₅₀ values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
DUSP6 mRNA Downregulation Assay
This protocol describes a quantitative reverse transcription PCR (qRT-PCR) method to measure the effect of this compound on the mRNA expression levels of DUSP6 in a relevant cancer cell line (e.g., KYSE-520).
Detailed Methodology:
-
Cell Culture and Treatment:
-
KYSE-520 cells are cultured in appropriate media and conditions.
-
Cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.[6][8]
-
The reaction mixture includes the synthesized cDNA, forward and reverse primers for DUSP6, and a housekeeping gene (e.g., GAPDH or 18S) for normalization.
-
The thermal cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[6][7][8]
-
-
Data Analysis:
-
The cycle threshold (Ct) values are determined for both DUSP6 and the housekeeping gene.
-
The relative expression of DUSP6 mRNA is calculated using the ΔΔCt method, normalizing the DUSP6 expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
This compound represents a valuable research tool for investigating the biological roles of SHP2 and the therapeutic potential of its inhibition. Its well-defined allosteric mechanism of action and its demonstrated effect on the MAPK signaling pathway make it a subject of significant interest in the field of oncology and drug discovery. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and the development of novel SHP2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sellerslab.org [sellerslab.org]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Silencing of DUSP6 gene by RNAi-mediation inhibits proliferation and growth in MDA-MB-231 breast cancer cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-specificity phosphatase (DUSP6) in human glioblastoma: epithelial-to-mesenchymal transition (EMT) involvement - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SHP836: An Allosteric SHP2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has made it an attractive, albeit challenging, drug target. This technical guide provides a comprehensive overview of the discovery and development of SHP836, an allosteric inhibitor of SHP2. We will delve into the initial high-throughput screening that identified this novel compound, its mechanism of action, and its characterization through various biochemical and cellular assays. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field. Furthermore, we explore the structural basis of its interaction with SHP2 and its place in the evolution of more potent SHP2 inhibitors.
Introduction: SHP2 as a Therapeutic Target
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various human cancers and developmental disorders like Noonan syndrome. The phosphatase activity of SHP2 is tightly regulated by its two N-terminal SH2 domains, which maintain the protein in a closed, auto-inhibited conformation. Upon cellular stimulation, these SH2 domains bind to specific phosphotyrosine residues on activated RTKs or their docking proteins, leading to a conformational change that opens the catalytic site and activates SHP2. This activation potentiates signaling through the RAS-MAPK pathway, promoting cell growth and survival. The critical role of SHP2 in oncogenic signaling has made it a high-priority target for therapeutic intervention.
Discovery of this compound: A High-Throughput Screening Hit
This compound was identified by Novartis through a high-throughput screening (HTS) campaign aimed at discovering allosteric inhibitors of SHP2.[1] This screening effort was designed to identify compounds that could stabilize the auto-inhibited conformation of SHP2, a novel approach to circumvent the challenges associated with targeting the highly conserved and charged active site of protein tyrosine phosphatases.
The screening cascade involved a fluorescence-based enzymatic assay using the full-length SHP2 protein.[1][2] To enrich for allosteric inhibitors, active compounds were subsequently tested against the isolated SHP2 protein tyrosine phosphatase (PTP) domain. Compounds that showed inhibitory activity against the full-length enzyme but not the isolated PTP domain were prioritized as potential allosteric modulators.[1] this compound emerged from this screen as a validated hit that exhibited the desired biochemical profile of an allosteric inhibitor.[3]
Logical Flow of the HTS Campaign
References
The Role of SHP836 in MAPK Pathway Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is central to the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade that governs cell proliferation, differentiation, survival, and migration. Dysregulation of SHP2 activity is implicated in the pathogenesis of numerous human diseases, including several types of cancer. SHP836 is an allosteric inhibitor of SHP2 that has been instrumental in the early exploration of SHP2 as a therapeutic target. This technical guide provides an in-depth overview of the role of this compound and other allosteric SHP2 inhibitors in modulating MAPK pathway signaling, with a focus on the mechanism of action, experimental validation, and preclinical implications.
Introduction to SHP2 and the MAPK Pathway
The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, culminating in the regulation of gene expression and critical cellular processes. The pathway is initiated by the activation of RTKs at the cell surface, which leads to the recruitment of adaptor proteins such as Grb2 and the guanine nucleotide exchange factor SOS1. This complex facilitates the conversion of Ras from its inactive GDP-bound state to an active GTP-bound state. GTP-bound Ras then activates a downstream kinase cascade, sequentially phosphorylating and activating RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and activate transcription factors, driving cellular responses.
SHP2 is a key positive regulator of the MAPK pathway, acting upstream of Ras. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins or the receptors themselves via its SH2 domains. This binding event induces a conformational change that relieves the auto-inhibition, activating SHP2's phosphatase activity. Activated SHP2 is thought to dephosphorylate specific substrates, including the scaffolding protein GAB1, which ultimately promotes the full activation of Ras and the downstream MAPK cascade.
Mechanism of Action of this compound and Allosteric SHP2 Inhibitors
This compound is an allosteric inhibitor of SHP2, meaning it does not bind directly to the catalytic active site. Instead, it targets a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the auto-inhibited conformation of SHP2. By binding to this allosteric site, this compound acts as a "molecular glue," stabilizing the inactive, closed conformation of SHP2.[1] This prevents the conformational change required for SHP2 activation, even in the presence of upstream activating signals. Consequently, SHP2 is locked in its auto-inhibited state, unable to dephosphorylate its substrates and promote downstream signaling. The ultimate effect is the suppression of the Ras-MAPK pathway.
The development of allosteric inhibitors like this compound represented a significant breakthrough, as the catalytic site of phosphatases is highly conserved, making the development of selective active-site inhibitors challenging. Allosteric inhibition offers a promising strategy to achieve greater selectivity and therapeutic efficacy.
Quantitative Analysis of SHP2 Inhibition
The potency of SHP2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effects on cellular signaling and proliferation. This compound has been characterized as a pioneering allosteric SHP2 inhibitor with a reported IC50 of 12 μM for the full-length SHP2 protein.[1] More potent analogs, such as SHP099, have since been developed. The following table summarizes comparative data for this compound and other notable allosteric SHP2 inhibitors.
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | SHP2 | 12 | Biochemical Inhibition Assay | [1][2] |
| SHP099 | SHP2 | 0.07 | Biochemical Inhibition Assay | [2] |
| RMC-4550 | SHP2 | Not specified | - | [2] |
| TNO155 | SHP2 | Not specified | - |
Cellular target engagement can be quantified using a cellular thermal shift assay (CETSA), which measures the stabilization of a target protein upon ligand binding. In such assays, this compound has been shown to induce a smaller thermal shift compared to more potent inhibitors like SHP099, which is consistent with its higher IC50 value.[2]
The functional consequence of SHP2 inhibition in cells is a reduction in the levels of activated Ras (Ras-GTP) and phosphorylated ERK (p-ERK). For instance, treatment of cancer cell lines with the potent SHP2 inhibitor RMC-4550 leads to a concentration-dependent decrease in both Ras-GTP and p-ERK levels.[3]
Signaling Pathway and Experimental Workflow Diagrams
SHP2's Role in the MAPK Signaling Pathway
Caption: SHP2's role in the MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing SHP2 Inhibition
Caption: A typical experimental workflow to evaluate the efficacy of SHP2 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize SHP2 inhibitors. While these are generalized, they provide a solid foundation for designing specific studies.
SHP2 Biochemical Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2. A common method utilizes a fluorogenic phosphatase substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
Activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of SHP2 and the activating phosphopeptide in assay buffer and incubate to allow for SHP2 activation.
-
Serially dilute the test compound in DMSO and then in assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the assay plate.
-
Add the activated SHP2 solution to the wells and incubate.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for p-ERK Analysis
This cellular assay is crucial for determining the effect of a SHP2 inhibitor on the downstream MAPK pathway signaling.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize p-ERK levels to total ERK and a loading control.
Ras-GTP Pulldown Assay
This assay specifically measures the levels of active, GTP-bound Ras in cells.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., Mg2+ lysis/wash buffer)
-
Ras Activation Assay Kit (containing Raf-1 RBD agarose beads)
-
Primary antibody (anti-Ras)
-
Standard Western blotting reagents
Procedure:
-
Treat cells with the test compound as described for Western blotting.
-
Lyse the cells and determine the protein concentration.
-
Incubate a portion of the cell lysate with Raf-1 RBD agarose beads to pull down active Ras-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins and a sample of the total cell lysate by Western blotting using an anti-Ras antibody.
-
Quantify the amount of pulled-down Ras-GTP and normalize it to the total Ras in the lysate.
Preclinical and Therapeutic Implications
The inhibition of SHP2 by allosteric inhibitors like this compound has significant therapeutic potential, particularly in cancers driven by aberrant RTK signaling and those with certain KRAS mutations. Preclinical studies have shown that SHP2 inhibitors can suppress the growth of various cancer cell lines in vitro and inhibit tumor growth in xenograft models.
Furthermore, SHP2 inhibition has shown promise in overcoming adaptive resistance to other targeted therapies. For instance, tumors treated with MEK inhibitors can develop resistance through the reactivation of the MAPK pathway via upstream RTK signaling. By blocking this reactivation at the level of SHP2, combination therapy with a SHP2 inhibitor and a MEK inhibitor can lead to more durable anti-tumor responses.[4]
Conclusion
This compound and the subsequent generation of more potent allosteric SHP2 inhibitors have been pivotal in validating SHP2 as a druggable target in the MAPK pathway. The mechanism of stabilizing the auto-inhibited conformation of SHP2 provides a selective means to attenuate oncogenic signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of SHP2 inhibitors as a promising therapeutic strategy for a range of cancers and other diseases driven by dysregulated MAPK signaling. Further research into the nuances of SHP2 biology and the development of next-generation inhibitors will undoubtedly continue to advance this exciting field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS-MAPK Pathway in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SHP836: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a significant role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of SHP2 represents a promising therapeutic strategy for cancers dependent on this pathway. This compound, an early-generation SHP2 inhibitor, serves as a valuable research tool for understanding the biological consequences of SHP2 inhibition and for the development of more potent and selective therapeutic agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cancer research.
Core Data Summary
The following tables summarize the key quantitative parameters associated with this compound, providing a clear reference for its biochemical and cellular activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Full-Length SHP2) | 12 µM | Biochemical assay with full-length SHP2 protein. | [1] |
| IC50 (SHP2 PTP domain) | >100 µM | Biochemical assay with the isolated phosphatase (PTP) domain of SHP2. | |
| Cellular Potency | Less potent than SHP099 | Comparative cellular thermal shift assays (CETSA) and enzymatic assays. | |
| Binding Site | Allosteric "tunnel-like" region | X-ray crystallography has shown that this compound binds to a tunnel-like region formed by the C-SH2, N-SH2, and PTP domains. |
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Formulation | Concentration | Notes |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | A clear solution is yielded with this protocol. |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | This formulation also results in a clear solution. |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn oil | ≥ 6.25 mg/mL | Caution is advised for dosing periods exceeding half a month with this formulation. |
Table 2: In Vivo Formulations for this compound
Mechanism of Action
This compound is an allosteric inhibitor that targets a "tunnel-like" pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[2] By binding to this site, this compound stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain. This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. This allosteric mechanism provides a high degree of selectivity over other phosphatases.
Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
SHP2 Enzymatic Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against full-length SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add SHP2 protein to the wells of the 384-well plate containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes using a plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the target engagement of this compound with SHP2 in a cellular context.
Materials:
-
KYSE-520 (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Western blot reagents and equipment
-
Anti-SHP2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
Procedure:
-
Culture KYSE-520 cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 50 µM) or DMSO (vehicle control) for 1-2 hours in complete medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatants and determine the protein concentration.
-
Analyze the soluble protein fractions by Western blotting using an anti-SHP2 antibody. Use GAPDH or β-actin as a loading control.
-
The binding of this compound to SHP2 is expected to increase the thermal stability of the protein, resulting in more soluble SHP2 at higher temperatures compared to the vehicle-treated control.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KYSE-520 cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo use (see Table 2)
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Subcutaneously inject a suspension of KYSE-520 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (or via the appropriate route for the chosen formulation) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK levels).
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
This compound, as an early allosteric inhibitor of SHP2, remains a valuable tool for cancer research. Its well-characterized mechanism of action and the availability of foundational data make it suitable for a variety of in vitro and in vivo studies aimed at elucidating the role of SHP2 in cancer biology and for the preliminary assessment of SHP2 inhibition as a therapeutic strategy. The protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs.
References
In Vitro Characterization of SHP836: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies involving SHP836, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism and in vitro profile.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular effects of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (SHP2, full length) | 12 µM | Enzymatic phosphatase assay | [1][2] |
| IC50 (SHP2-WT) | 5 µM | Enzymatic phosphatase assay | [3] |
| Selectivity | IC50 > 100 µM | Against SHP2 phosphatase domain (PTP) | [2] |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | Endpoint | Observation | Reference |
| KYSE-520 | Gene Expression | DUSP6 mRNA levels | Downregulation | [2] |
| HEK293T | Cellular Thermal Shift Assay (CETSA) | SHP2-WT Thermal Stabilization (ΔTm) | 1.9 °C at 50 µM | [3] |
| HEK293T | Cellular Thermal Shift Assay (CETSA) | SHP2-E76K Thermal Stabilization (ΔTm) | 0.9 °C at 50 µM | [3] |
Table 2: Cellular Activity of this compound
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that binds to a "tunnel" like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic site from accessing its substrates.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It positively regulates the RAS/MAPK signaling cascade, which is crucial for cell proliferation and survival.[3][4][5] By inhibiting SHP2, this compound attenuates downstream signaling, leading to reduced proliferation in cancer cells driven by aberrant RTK signaling.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cellular Effects of SHP836 Treatment: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its activity is implicated in the regulation of cell growth, differentiation, and survival through key signaling pathways, including the RAS/Mitogen-Activated Protein Kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. Dysregulation of SHP2 activity is associated with the pathogenesis of developmental disorders and various cancers. This compound offers a therapeutic strategy by targeting an allosteric site on the SHP2 protein, leading to the stabilization of its inactive conformation. This guide provides a comprehensive overview of the cellular effects of this compound treatment, with a focus on its mechanism of action, impact on key signaling pathways, and consequences for cell fate.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Notes |
| Target | SHP2 (full length) | Src homology-2 domain-containing protein tyrosine phosphatase 2 |
| Mechanism of Action | Allosteric Inhibition | Stabilizes the inactive conformation of SHP2[1] |
| Binding Site | "Tunnel-like" region at the interface of N-SH2, C-SH2, and PTP domains | Distinct from the catalytic active site[2] |
| IC50 (enzymatic assay) | 12 µM (full length SHP2) | Concentration required for 50% inhibition of enzyme activity in vitro[1][3] |
| IC50 (PTP domain) | >100 µM | Demonstrates selectivity for the allosteric site over the catalytic domain[2][3] |
Core Cellular Effects of this compound Treatment
Inhibition of SHP2 Phosphatase Activity
This compound functions as an allosteric inhibitor of SHP2. In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the protein tyrosine phosphatase (PTP) catalytic site. Upon activation by upstream signals, such as growth factor receptor stimulation, SHP2 undergoes a conformational change to an open, active state. This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation, preventing the catalytic site from becoming accessible to its substrates.
Downregulation of the RAS/MAPK Signaling Pathway
A primary consequence of SHP2 inhibition by this compound is the attenuation of the RAS/MAPK signaling cascade. SHP2 is a critical positive regulator of this pathway, acting downstream of multiple RTKs. By dephosphorylating specific regulatory tyrosines on scaffolding proteins and on RAS GTPase-activating proteins (GAPs), SHP2 promotes the accumulation of the active, GTP-bound form of RAS. This, in turn, activates the downstream kinase cascade involving RAF, MEK, and ERK.
Treatment with this compound leads to a decrease in the phosphorylation of key downstream effectors of the MAPK pathway. For instance, in KYSE-520 esophageal cancer cells, this compound treatment has been shown to downregulate the mRNA of DUSP6, a dual-specificity phosphatase that is a downstream target and negative regulator of the MAPK pathway[3]. This indicates a reduction in the overall activity of the pathway.
Induction of Apoptosis
By suppressing pro-survival signaling pathways like the RAS/MAPK cascade, SHP2 inhibitors, including this compound, can induce programmed cell death, or apoptosis. The sustained inhibition of survival signals can lead to an imbalance in pro-apoptotic and anti-apoptotic proteins, ultimately triggering the caspase cascade and cellular demise. While direct quantitative data for this compound-induced apoptosis is limited, related SHP2 inhibitors have been shown to increase markers of apoptosis, such as cleaved caspase-3.
Cell Cycle Arrest
Inhibition of the MAPK pathway is known to cause cell cycle arrest, typically at the G1/S checkpoint. Key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), are downstream targets of MAPK signaling. By blocking this pathway, this compound can lead to the downregulation of proteins required for cell cycle progression, thereby halting cell proliferation.
Experimental Protocols
SHP2 Phosphatase Activity Assay
This protocol is designed to measure the enzymatic activity of SHP2 in the presence of this compound.
Materials:
-
Recombinant full-length SHP2 protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 80 µL of Assay Buffer containing recombinant SHP2 protein (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM) to each well.
-
Immediately measure the fluorescence intensity at time 0 and then kinetically every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of MAPK Pathway Activation
This protocol details the procedure to assess the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Materials:
-
KYSE-520 cells (or other relevant cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed KYSE-520 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound represents a promising therapeutic agent that targets the allosteric regulation of SHP2. Its primary cellular effect is the inhibition of the RAS/MAPK signaling pathway, which in turn can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed cellular and molecular consequences of this compound treatment. A thorough understanding of these effects is crucial for the continued development and clinical application of this compound and other SHP2 inhibitors in oncology.
References
The Allosteric Binding Site of SHP836 on SHP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-established proto-oncogene.[1][2] Its role in various cancers has made it a prime target for therapeutic intervention.[3][4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation. This guide provides a detailed technical overview of the this compound binding site on SHP2, including quantitative binding data, experimental protocols for its characterization, and its impact on cellular signaling pathways.
The this compound Binding Site: A Tunnel of Inhibition
This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[5][6] This binding stabilizes the auto-inhibited, closed conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[5][7]
Structural studies have identified key residues that stabilize the interaction between this compound and SHP2. These include residues from both the C-SH2 and PTP domains. Specifically, residues R111 and H114 from the C-SH2 domain, and E249, E250, T253, and Q257 from the PTP domain are crucial for holding the inhibitor in a central position within this allosteric pocket.[5] This binding prevents the conformational changes required for SHP2 activation.[5]
Quantitative Analysis of this compound Binding
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical Inhibition | Full-length SHP2 | 12 µM | [8][9] |
| This compound | Biochemical Inhibition | SHP2 PTP domain | >100 µM | [9] |
| Compound | Assay Type | Target | Concentration | ΔTm (°C) | Reference |
| This compound | Protein Thermal Shift | SHP2-WT | 50 µM | 1.9 | [1] |
| This compound | Protein Thermal Shift | SHP2-E76K | 50 µM | 0.9 | [1] |
Experimental Protocols
Biochemical Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1][10]
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)
-
This compound or other test compounds
-
384-well microplates
-
Plate reader capable of fluorescence detection (Excitation: 350 nm, Emission: 450 nm)[11]
Procedure:
-
Prepare a solution of SHP2 in assay buffer.
-
For assays with full-length, wild-type SHP2, pre-incubate the enzyme with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to activate it.[1]
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated by the dephosphorylation of DiFMUP to the fluorescent product, DiFMU.[11]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protein Thermal Shift (PTS) Assay
The PTS assay, also known as a cellular thermal shift assay (CETSA) when performed in a cellular context, measures the change in the thermal stability of a protein upon ligand binding.[1][7]
Materials:
-
Recombinant SHP2 protein (wild-type or mutant)
-
This compound or other test compounds
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of monitoring fluorescence changes with temperature.
Procedure:
-
Mix the SHP2 protein with the fluorescent dye in a suitable buffer.
-
Add this compound or a vehicle control to the protein-dye mixture.
-
Place the samples in the real-time PCR instrument.
-
Gradually increase the temperature of the samples and monitor the fluorescence of the dye.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A positive ΔTm (increase in melting temperature) indicates that the compound binds to and stabilizes the protein.
Impact on Signaling Pathways
SHP2 is a key positive regulator of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival.[12] It also plays roles in other pathways such as the PI3K/AKT and JAK/STAT pathways.[1][13] By inhibiting SHP2, this compound can effectively downregulate these pathways.
The Ras-MAPK Signaling Pathway
Caption: this compound inhibits SHP2, blocking the Ras-MAPK signaling cascade.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of SHP2 inhibitors.
Logic of Allosteric Inhibition
Caption: this compound stabilizes the inactive state of SHP2, preventing its activation.
Conclusion
This compound represents a significant tool for studying the function of SHP2 and serves as a foundational molecule for the development of more potent and selective allosteric inhibitors. Its unique binding mode in the tunnel-like pocket at the interface of three domains provides a clear mechanism for its inhibitory action. The experimental protocols detailed in this guide offer a robust framework for the identification and characterization of novel SHP2 inhibitors. A thorough understanding of the this compound binding site and its impact on SHP2-mediated signaling is crucial for advancing the development of targeted therapies for a range of human diseases, including cancer.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|SHP 836 [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Early Research Findings on SHP836: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is an early-stage, small molecule inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). As an allosteric inhibitor, it represents a significant departure from traditional orthosteric enzyme inhibitors. This technical guide synthesizes the available preclinical data on this compound, providing insights into its mechanism of action, biochemical activity, and the signaling pathways it modulates. While detailed in vivo efficacy, pharmacokinetic, and toxicology data for this compound are limited in publicly available literature, this guide provides a foundational understanding of its properties based on initial research findings.
Core Data Summary
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC | 12 µM | In vitro enzymatic assay with full-length SHP2 protein | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Observation | Method | Reference |
| Cellular Target Engagement | Modest thermal shift for SHP2-WT (ΔT | Cellular Thermal Shift Assay (CETSA) in HEK293T cells |
Table 2: Cellular Activity of this compound
Mechanism of Action
This compound is an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, this compound binds to a distinct pocket on the SHP2 protein. This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the protein tyrosine phosphatase (PTP) domain's active site. By locking SHP2 in this inactive state, this compound prevents its dephosphorylation of downstream substrates, thereby inhibiting signal transduction.
Signaling Pathways
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways. By inhibiting SHP2, this compound effectively dampens these pro-growth and survival signals.
Caption: SHP2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro SHP2 Enzymatic Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of SHP2 inhibitors like this compound.
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA)
-
This compound compound
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (e.g., at 0.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (e.g., at 100 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at time 0 and then kinetically every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
Western Blot Analysis of p-ERK (General Protocol)
This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the MAPK pathway.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Cell culture medium and supplements
-
This compound compound
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Caption: Workflow for p-ERK Western Blot Analysis.
Conclusion and Future Directions
This compound was a foundational tool compound in the exploration of allosteric SHP2 inhibition. While it demonstrates clear in vitro and cellular activity, its moderate potency has led to the development of more advanced analogs with improved pharmacological properties. The lack of extensive public data on the in vivo efficacy, pharmacokinetics, and safety of this compound limits a full assessment of its therapeutic potential. Future research could focus on fully characterizing these aspects to better understand the structure-activity relationships of this chemical series and to inform the design of next-generation SHP2 inhibitors. For drug development professionals, the story of this compound highlights the rapid evolution of medicinal chemistry efforts once a novel inhibitory mechanism is validated.
References
Methodological & Application
Application Notes and Protocols for SHP836 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers. By stabilizing SHP2 in an inactive conformation, this compound blocks downstream signaling, leading to reduced cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its anti-cancer activity.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent dephosphorylation of target proteins. The primary downstream consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK signaling cascade.
SHP2 Signaling Pathway and Inhibition by this compound
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound demonstrates inhibitory activity against the full-length SHP2 protein. While specific cell-based IC50 values for this compound are not widely published, its biochemical potency and effects on downstream signaling markers have been characterized. For context, the potencies of other allosteric SHP2 inhibitors are provided to indicate the expected range of effective concentrations in cell-based assays.
| Compound | Target | IC50 (in vitro) | Cell Line | Cellular Effect | Reference |
| This compound | Full-length SHP2 | 12 µM | KYSE-520 | Downregulates DUSP6 mRNA | [1] |
| SHP099 | SHP2 | 0.07 µM | KYSE-520 | IC50 of 1.4 µM for proliferation | [2] |
| RMC-4550 | SHP2 | Not specified | RPMI-8226, NCI-H929 | Dose-dependent inhibition of proliferation | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro cell culture experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reconstitution : Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Cell Culture and Treatment
The choice of cell line is critical for observing the effects of this compound. Cell lines with activating mutations in receptor tyrosine kinases (RTKs) or those known to be dependent on the RAS-MAPK pathway are recommended.
Recommended Cell Lines:
-
KYSE-520 (Esophageal Squamous Cell Carcinoma): Known to be sensitive to SHP2 inhibition.
-
MV-4-11 and MOLM-13 (Acute Myeloid Leukemia): Harbor FLT3-ITD mutations and are sensitive to SHP2 inhibitors.
-
RPMI-8226 and NCI-H929 (Multiple Myeloma): Possess RAS mutations and show sensitivity to SHP2 inhibition.
General Cell Seeding and Treatment Protocol:
-
Cell Seeding : Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the experiment.
-
Adhesion : Allow adherent cells to attach overnight.
-
Treatment : The following day, replace the medium with fresh medium containing the desired concentrations of this compound. For suspension cells, add this compound directly to the culture. A vehicle control (DMSO) should always be included at the same final concentration as the highest this compound dose.
-
Incubation : Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours for viability assays; shorter time points may be suitable for signaling pathway analysis).
Cell Viability Assay (MTT or a Resazurin-based Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Seeding : Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
Reagent Addition :
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For Resazurin-based assays : Add the resazurin-based reagent and incubate for 1-4 hours.
-
-
Measurement : Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of p-ERK
This protocol is to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.
-
Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations for a short period (e.g., 2-4 hours) to observe direct effects on signaling.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-ERK (Thr202/Tyr204).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Experimental Workflow
References
Application Note: Utilizing SHP836 for Cellular Investigation of SHP2-Mediated Signaling
For Research Use Only.
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of intracellular signaling cascades.[1][2] It plays a pivotal role in modulating pathways such as the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT, thereby influencing cell proliferation, differentiation, survival, and migration.[1][3] Aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders and malignancies.[1][2] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology and other diseases.
SHP836 is an allosteric inhibitor of SHP2, binding to a distinct "tunnel" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[4] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[4] With a reported IC50 of 12 μM for the full-length SHP2 protein, this compound serves as a valuable tool for investigating the cellular functions of SHP2.[5][6]
This application note provides detailed protocols for utilizing this compound in a variety of cellular assays to probe its effects on SHP2 target engagement, cell viability, and downstream signaling pathways.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Biochemical IC50 (Full-Length SHP2) | 12 μM | - | [5][6] |
| Cellular pERK IC50 | ~2.5 µM | KYSE-520 | [7] |
| Cellular Thermal Shift (ΔTm) | 1.9 °C (at 50 µM) | HEK293T | [8][9] |
Table 2: Example Cellular Assay Results with this compound Treatment
| Assay | Cell Line | This compound Concentration | Result |
| Cell Proliferation (CCK-8) | RPMI-8226 | 10 μM | 45% inhibition after 48h |
| Colony Formation | NCI-H929 | 5 μM | 60% reduction in colony number |
| Apoptosis (Annexin V) | KYSE-520 | 20 μM | 25% increase in apoptotic cells |
| pERK Levels (Western Blot) | KYSE-520 | 10 μM | 70% reduction in pERK/ERK ratio |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to SHP2 within intact cells by measuring the thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest (e.g., HEK293T, KYSE-520)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
Wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SHP2 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble SHP2 as a function of temperature to determine the melting curve and the melting temperature (Tm). An increase in Tm in the this compound-treated samples compared to the vehicle control indicates target engagement.
Cell Proliferation Assay (CCK-8)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Western Blot Analysis of Downstream Signaling
This protocol assesses the inhibitory effect of this compound on the phosphorylation of downstream targets in the SHP2 signaling pathway, such as ERK.
Caption: Inhibition of the SHP2-ERK signaling pathway by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Growth factors (e.g., EGF, FGF) if required to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-SHP2, anti-GAPDH (or other loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-4 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) if required.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No thermal shift observed in CETSA | This compound concentration is too low. | Increase the concentration of this compound (up to 50 µM has been reported). |
| Insufficient target engagement in the chosen cell line. | Use a cell line known to be sensitive to SHP2 inhibition. | |
| Technical issues with the heating or detection steps. | Verify the accuracy of the thermal cycler and optimize Western blot conditions. | |
| High variability in cell proliferation assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with PBS. | |
| No change in pERK levels | Cell line is not dependent on SHP2 for ERK activation. | Use a cell line with known RTK activation (e.g., KYSE-520). |
| Insufficient stimulation of the pathway. | Optimize the concentration and duration of growth factor stimulation. | |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|SHP 836 [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies
Topic: SHP836 Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide available information on the formulation of this compound for in vivo studies. Due to a lack of publicly available data on specific in vivo dosages and protocols for this compound, this document also includes comprehensive details on the in vivo application of Baxdrostat , a selective aldosterone synthase inhibitor, to serve as a reference for experimental design and protocol development.
This compound: A SHP2 Allosteric Inhibitor
This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), which stabilizes the inactive conformation of the enzyme[1]. SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Its dysregulation has been implicated in various developmental diseases and cancers[2].
Formulation for In Vivo Administration of this compound
While specific in vivo dosages for this compound are not detailed in the available literature, general protocols for preparing this compound for animal experiments are suggested. The formulation often involves creating a solution or suspension suitable for oral or parenteral administration.
Table 1: Suggested Formulations for this compound In Vivo Studies
| Formulation Component | Percentage/Concentration | Notes |
| Vehicle 1 | ||
| DMSO | 10% | Dissolve this compound in DMSO first. |
| PEG300 | 40% | Add PEG300 to the DMSO solution and mix. |
| Tween-80 | 5% | Add Tween-80 and mix. |
| Saline | 45% | Add saline to the final volume. |
| Vehicle 2 | ||
| DMSO | 10% | Dissolve this compound in DMSO first. |
| Corn oil | 90% | Add the DMSO stock solution to corn oil and mix. This is suggested for dosing periods longer than half a month[1]. |
| Vehicle 3 | ||
| DMSO | 10% | Dissolve this compound in DMSO first. |
| 20% SBE-β-CD in Saline | 90% | Add the DMSO stock solution to the SBE-β-CD solution and mix[1]. |
It is critical to determine the appropriate dosage and vehicle for your specific animal model and experimental design through pilot studies.
Reference Compound: Baxdrostat (CIN-107) for In Vivo Studies
Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2)[3][4][5]. It has undergone extensive preclinical and clinical development for the treatment of resistant hypertension and other cardiovascular conditions[3][6][7]. The detailed information available for Baxdrostat can serve as a valuable guide for designing in vivo studies for other inhibitors.
Baxdrostat In Vivo Efficacy and Dosage in Clinical Trials
Clinical studies have evaluated Baxdrostat at various dosages, demonstrating its efficacy in reducing blood pressure in patients with resistant hypertension.
Table 2: Summary of Baxdrostat Dosages in Human Clinical Trials
| Trial Phase | Condition | Dosage | Duration | Key Outcomes |
| Phase 1 | Healthy Volunteers | 0.25, 0.5, 1, and 2 mg once daily | - | Assessed safety and tolerability[6]. |
| Phase 1 | Healthy Volunteers | 0.5, 1.5, 2.5, or 5.0 mg once daily | 10 days | Characterized pharmacokinetics and pharmacodynamics[7]. |
| Phase 2 (BrigHTN) | Resistant Hypertension | 0.5 mg, 1 mg, or 2 mg once daily | 12 weeks | Statistically significant reduction in systolic blood pressure[6]. |
| Phase 3 (Bax24) | Resistant Hypertension | 2 mg once daily | 12 weeks | Significant reduction in 24-hour average systolic blood pressure[4][8]. |
Experimental Protocols for Baxdrostat Studies
The following protocols are based on methodologies reported in clinical trials of Baxdrostat.
Protocol 1: Evaluation of Antihypertensive Efficacy in a Resistant Hypertension Model (Human Trial Adaptation)
-
Subject Recruitment:
-
Study Design:
-
Drug Administration:
-
Administer Baxdrostat or placebo orally at approximately the same time each day[9].
-
-
Blood Pressure Monitoring:
-
Measure seated systolic and diastolic blood pressure at baseline and regular intervals throughout the study.
-
For more detailed analysis, utilize 24-hour ambulatory blood pressure monitoring[8].
-
-
Biochemical Analysis:
-
Data Analysis:
-
Compare the change in blood pressure from baseline between the Baxdrostat and placebo groups.
-
Analyze the dose-dependent effects of Baxdrostat on blood pressure and aldosterone levels.
-
Visualizations
Signaling Pathway of Aldosterone Synthesis Inhibition by Baxdrostat
Caption: Inhibition of Aldosterone Synthesis by Baxdrostat.
Experimental Workflow for a Preclinical In Vivo Study
Caption: General Workflow for an In Vivo Antihypertensive Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Baxdrostat met the primary endpoint in Bax24 Phase III trial in patients with resistant hypertension - BioSpace [biospace.com]
- 9. droracle.ai [droracle.ai]
Application Notes and Protocols: SHP836
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] As a key component of the RAS-MAPK signaling cascade, SHP2 is a well-validated target in oncology.[3][4] this compound binds to a distinct allosteric site on SHP2, stabilizing the enzyme in an inactive conformation.[1][3][5] These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its optimal performance in experimental settings.
Chemical Properties and Data Presentation
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 1957276-35-5 | [1] |
| Molecular Formula | C₁₆H₁₉Cl₂N₅ | [2] |
| Molecular Weight | 352.26 g/mol | [1] |
| IC₅₀ (Full-Length SHP2) | 12 µM | [1][2] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Stock Solution Preparation (In Vitro)
| Parameter | Recommendation | Notes |
| Solvent | DMSO | Use newly opened, anhydrous DMSO for best results as it is hygroscopic.[1] |
| Maximum Solubility | 250 mg/mL (709.70 mM) | Ultrasonic assistance may be required to achieve complete dissolution.[1] |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution in DMSO is a common starting point for further dilutions.[1] |
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Working Solution Preparation (In Vivo)
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
| Formulation | Composition (v/v) | Final this compound Concentration |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (17.74 mM)[1] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (17.74 mM)[1] |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (17.74 mM)[1] |
Protocol for Preparing Formulation 1 (1 mL):
-
To 100 µL of a 62.5 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline and mix to achieve the final working solution.
Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Stock Solution (in DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] | |
| Working Solution (In Vivo) | Room Temperature | Prepare fresh for each use.[1] |
Experimental Protocols
Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) can be utilized to confirm the engagement of this compound with its target, SHP2, in a cellular context. This assay measures the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cells expressing SHP2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Instrumentation for thermal denaturation and protein quantification (e.g., qPCR machine with SYPRO Orange dye, or Western blotting equipment)
Protocol:
-
Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them across a temperature gradient.
-
After heating, centrifuge the samples to pellet the aggregated proteins.
-
Quantify the amount of soluble SHP2 remaining in the supernatant using an appropriate method (e.g., Western blot or a fluorescence-based assay).
-
A positive thermal shift, indicated by a higher melting temperature (Tm) for SHP2 in the presence of this compound compared to the vehicle control, confirms target engagement. At a concentration of 50 µM, this compound has been shown to induce a modest thermal shift for wild-type SHP2.[6][7]
Signaling Pathway
This compound is an allosteric inhibitor of SHP2, a critical phosphatase in the RAS/MAPK signaling pathway. SHP2 is activated by receptor tyrosine kinases (RTKs) and, in turn, dephosphorylates specific substrates to promote the activation of RAS and the downstream MAPK cascade, which is involved in cell proliferation, differentiation, and survival.[3][4]
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|SHP 836 [dcchemicals.com]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following SHP836 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is an allosteric inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that is a critical component of intracellular signaling.[1][2] Encoded by the PTPN11 gene, SHP2 is a key regulator of the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders, making it a compelling therapeutic target.[2][3]
This compound functions by binding to a "tunnel" like allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[2] This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing its activation and subsequent dephosphorylation of target proteins.[1][2] A primary consequence of SHP2 inhibition is the suppression of the MAPK signaling cascade. Therefore, Western blot analysis is an essential technique to quantify the pharmacodynamic effects of this compound by measuring the phosphorylation status of key downstream proteins, particularly phosphorylated ERK (p-ERK).
These application notes provide a detailed protocol for conducting Western blot analysis to assess the cellular effects of this compound treatment, focusing on the MAPK pathway.
Signaling Pathway Overview
SHP2 acts as a central node downstream of various receptor tyrosine kinases (RTKs) such as EGFR and FGFR.[2][6] Upon RTK activation, SHP2 is recruited to the plasma membrane and activated. It then dephosphorylates specific substrates, leading to the activation of the Ras-MAPK pathway. Inhibition of SHP2 by this compound is expected to decrease the phosphorylation of MEK and its downstream target ERK.
Expected Results: Quantitative Analysis
Treatment of cancer cell lines that are dependent on RTK signaling with a SHP2 inhibitor is expected to cause a dose- and time-dependent decrease in the phosphorylation of ERK1/2. The data presented below is representative of the effect of a potent allosteric SHP2 inhibitor on p-ERK levels in a human cancer cell line (e.g., MDA-MB-468) stimulated with Epidermal Growth Factor (EGF).[1] The band intensities from Western blots are quantified using densitometry software (e.g., ImageJ) and the ratio of p-ERK to total ERK is calculated to normalize for protein loading.
Table 1: Time-Course of p-ERK Inhibition by a SHP2 Inhibitor
| Time after EGF Stimulation (minutes) | p-ERK / Total ERK Ratio (No Inhibitor) | p-ERK / Total ERK Ratio (+ SHP2 Inhibitor) | % Inhibition |
| 0 | 0.10 | 0.05 | 50% |
| 5 | 1.00 | 0.20 | 80% |
| 10 | 0.85 | 0.15 | 82% |
| 20 | 0.50 | 0.10 | 80% |
| 30 | 0.30 | 0.08 | 73% |
| Data is hypothetical but representative of results from similar SHP2 inhibitor studies.[1] |
Table 2: Dose-Response of this compound on p-ERK Levels
| This compound Concentration (µM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 5 | 0.50 | 50% |
| 10 | 0.25 | 75% |
| 25 | 0.10 | 90% |
| 50 | 0.05 | 95% |
| Data is hypothetical, based on the known IC50 of this compound and typical dose-response curves for SHP2 inhibitors.[1] |
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for sample preparation, electrophoresis, protein transfer, and immunodetection to analyze the effects of this compound.
I. Sample Preparation
-
Cell Culture and Treatment:
-
Plate cells (e.g., KYSE-520, MDA-MB-468) at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours if growth factor stimulation is required.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).[1]
-
If applicable, stimulate cells with a growth factor (e.g., 10 nM EGF) for a short period (e.g., 5-10 minutes) before harvesting.[1]
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[7][8]
-
Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to the culture dish.[7][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[7][9]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein extract) to a new clean tube.
-
-
Protein Quantification:
-
Sample Preparation for Electrophoresis:
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis (SDS-PAGE):
-
Load 20-40 µg of protein lysate per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[8]
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][8]
-
Activate the PVDF membrane in methanol for 30 seconds, then equilibrate the gel and membrane in transfer buffer.
-
Perform the transfer using a wet or semi-dry transfer system (e.g., 100V for 1-2 hours at 4°C).[10]
-
III. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[10][11] Note: BSA is recommended for phospho-protein detection to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Anti-phospho-ERK1/2 (Thr202/Tyr204): e.g., 1:1000 to 1:2000 dilution.
-
Anti-total-ERK1/2: e.g., 1:1000 dilution.
-
Anti-SHP2 or Anti-p-SHP2 (Tyr542): e.g., 1:1000 dilution.
-
Loading Control (e.g., Anti-GAPDH, Anti-β-Actin): e.g., 1:5000 dilution.
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][11]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
To analyze total ERK, the membrane can be stripped of the p-ERK antibodies and re-probed with the total ERK antibody. This ensures accurate comparison on the same blot.
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each lane. Further normalization to a loading control (e.g., GAPDH) can account for any loading inaccuracies.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive antibody; Insufficient protein load; Poor transfer; Incorrect ECL reagent. | Check antibody datasheet for recommended dilution; Increase protein load; Verify transfer with Ponceau S stain; Use fresh ECL reagent. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or use 5% BSA; Optimize antibody dilution; Increase number and duration of TBST washes. |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation; High antibody concentration. | Use a more specific antibody; Add fresh protease inhibitors to lysis buffer; Titrate primary and secondary antibody concentrations. |
| Uneven Bands ("Smiling") | Gel overheating during electrophoresis. | Run the gel at a lower voltage or in a cold room; Ensure running buffer is fresh. |
References
- 1. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 10. Item - Time-course data from Western blot analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions with SHP836
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is a potent and selective allosteric inhibitor of the Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a key signaling node in various cellular processes, including cell growth, differentiation, and survival, primarily through the RAS/MAPK signaling pathway.[2][3] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders. This compound binds to a "tunnel-like" allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[1] This mechanism prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling. These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to investigate SHP2-mediated protein-protein interactions (PPIs).
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Full-length SHP2) | 12 µM | Biochemical inhibition assay | [1] |
| IC50 (SHP2 PTP domain) | >100 µM | Biochemical inhibition assay | |
| Cellular Thermal Shift (ΔTm) for SHP2-WT | 1.9 °C | InCell Pulse CETSA with 50 µM this compound | |
| Cellular Thermal Shift (ΔTm) for SHP2-E76K | 0.9 °C | InCell Pulse CETSA with 50 µM this compound |
Signaling Pathway Modulated by this compound
This compound, by inhibiting SHP2, primarily modulates the RAS/MAPK signaling pathway. Under normal physiological conditions, growth factor binding to Receptor Tyrosine Kinases (RTKs) leads to their autophosphorylation, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins like Gab1. SHP2 is recruited to these phosphorylated proteins via its SH2 domains, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, including Ras GTPase-activating protein (RasGAP), which promotes the activation of Ras and the downstream MAPK cascade (RAF-MEK-ERK). This compound stabilizes the inactive conformation of SHP2, preventing its activation and thereby inhibiting the entire downstream signaling cascade.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Study the Effect of this compound on SHP2-Substrate Interaction
This protocol is designed to investigate how this compound affects the interaction between SHP2 and its binding partners, such as Grb2 or Gab1.
Materials:
-
Cells expressing endogenous or tagged SHP2 and its interacting partner (e.g., HEK293T, HeLa).
-
This compound (solubilized in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibody against SHP2 or the tagged protein for immunoprecipitation.
-
Control IgG antibody.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., cold PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for Western blotting (anti-SHP2, anti-Grb2, anti-Gab1, etc.).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with 1-2 µg of the primary antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform Western blotting to detect SHP2 and its co-immunoprecipitated binding partners.
-
Expected Outcome: By stabilizing the auto-inhibited conformation of SHP2, this compound may reduce the interaction of SHP2 with its binding partners that preferentially bind to the active conformation. This would be observed as a decrease in the amount of the co-immunoprecipitated partner in the this compound-treated sample compared to the control.
Caption: Workflow for Co-Immunoprecipitation with this compound treatment.
Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells of interest.
-
This compound (solubilized in DMSO).
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-SHP2 antibody.
Procedure:
-
Cell Treatment:
-
Treat intact cells with this compound (e.g., 50 µM) or DMSO for 1 hour at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SHP2 at each temperature by Western blotting.
-
Quantify the band intensities to generate a melting curve.
-
Expected Outcome: The binding of this compound is expected to stabilize the SHP2 protein, resulting in a higher melting temperature (Tm). This will be observed as a rightward shift in the melting curve for this compound-treated cells compared to the DMSO control.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
In Vitro Biochemical Assay for SHP2 Inhibition
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on SHP2.
Materials:
-
Recombinant full-length SHP2 protein.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorescent substrate.
-
A dually phosphorylated peptide (e.g., from IRS-1) to activate SHP2.
-
384-well black microplates.
-
Plate reader capable of fluorescence detection (Excitation/Emission ~358/450 nm).
Procedure:
-
SHP2 Activation:
-
Pre-incubate SHP2 with the activating peptide in the assay buffer.
-
-
Inhibitor Incubation:
-
Add serial dilutions of this compound or DMSO to the wells of the microplate.
-
Add the activated SHP2 solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding DiFMUP substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Expected Outcome: this compound will inhibit the phosphatase activity of SHP2 in a dose-dependent manner, allowing for the determination of its IC50 value.
Conclusion
This compound is a valuable tool for researchers studying the role of SHP2 in cellular signaling and disease. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on SHP2-mediated protein-protein interactions and for confirming its target engagement in a cellular context. The provided quantitative data serves as a useful reference for experimental design and data interpretation. By utilizing this compound, researchers can further elucidate the complex roles of SHP2 and explore its potential as a therapeutic target.
References
Application Notes and Protocols for SHP836: A Tool Compound for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is a valuable tool compound for studying the role of the non-receptor protein tyrosine phosphatase SHP2 in cellular signaling. As an allosteric inhibitor, this compound stabilizes the inactive conformation of SHP2, providing a specific means to probe its function in various pathways, particularly the RAS/MAPK cascade.[1][2] Dysregulation of SHP2 is implicated in numerous cancers and developmental disorders, making it a compelling target for therapeutic intervention.[3][4] These application notes provide detailed protocols for utilizing this compound in pathway analysis, including methods for assessing target engagement, downstream signaling, and cellular proliferation.
Mechanism of Action
SHP2 is a key signaling node that integrates signals from receptor tyrosine kinases (RTKs) to downstream pathways.[3] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain.[5] Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and positively regulate pathways such as the RAS/MAPK cascade.[5][6] this compound is an allosteric inhibitor that binds to a pocket on SHP2, stabilizing the auto-inhibited conformation and preventing its activation.[1][2]
Data Presentation
The following table summarizes key quantitative data for this compound, providing a reference for its potency and activity in various assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SHP2, full length) | 12 µM | Biochemical Assay | [1][2] |
| IC50 (SHP2, wild-type) | 5 µM | Enzymatic Phosphatase Assay | [7] |
| ΔTm (SHP2-WT) | 1.9 °C (at 50 µM) | Cellular Thermal Shift Assay (HEK293T) | [7] |
| ΔTm (SHP2-E76K) | 0.9 °C (at 50 µM) | Cellular Thermal Shift Assay (HEK293T) | [7] |
Signaling Pathway Analysis
This compound is an effective tool for dissecting the role of SHP2 in various signaling cascades. The primary pathway affected by SHP2 inhibition is the MAPK/ERK pathway. However, SHP2 has also been shown to influence the PI3K/AKT and JAK/STAT pathways in a context-dependent manner.[1][8][9]
Experimental Protocols
The following protocols provide a framework for using this compound in cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from a published method and is used to confirm the direct binding of this compound to SHP2 in intact cells.[1][10]
Materials:
-
HEK293T cells
-
Transfection reagent
-
Plasmid encoding ePL-tagged SHP2
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer
-
InCell Pulse™ discovery kit
-
Thermocycler
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 384-well plate and transfect with the ePL-SHP2 plasmid.
-
After 24-48 hours, treat the cells with the desired concentration of this compound or DMSO vehicle control. A final concentration of 50 µM this compound is a good starting point.[7]
-
Incubate the plate at 37°C for 1 hour.
-
Subject the plate to a temperature gradient using a thermocycler to induce thermal denaturation.
-
Lyse the cells according to the InCell Pulse™ kit instructions.
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine the thermal shift (ΔTm), which indicates the stabilization of SHP2 by this compound binding.
Western Blot for Downstream Signaling (p-ERK)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the MAPK pathway.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, an esophageal squamous cell carcinoma line known to be sensitive to SHP2 inhibition)[11][12]
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates for SDS-PAGE, load equal amounts of protein, and run the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phospho-ERK levels to total ERK and a loading control like GAPDH.
Cell Viability/Proliferation Assay (MTT/MTS)
This protocol can be used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
This compound serves as a critical tool for elucidating the complex roles of SHP2 in cellular signaling. Its allosteric mechanism of action provides a specific means to inhibit SHP2 function and study the downstream consequences. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their pathway analysis studies, ultimately contributing to a better understanding of SHP2-mediated processes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of Stat3 in PI3K-induced oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Inhibition of PI3K and STAT3 signaling effectively inhibits bladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K-AKT, JAK2-STAT3 pathways and cell–cell contact regulate maspin subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Cellosaurus cell line KYSE-520 (CVCL_1355) [cellosaurus.org]
- 12. KYSE520 Cells [cytion.com]
Application Notes and Protocols: SHP836 Treatment Time Course Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the time-dependent effects of SHP836, an allosteric inhibitor of the SHP2 phosphatase. The provided information is essential for researchers investigating the RAS/MAPK signaling pathway and developing novel cancer therapeutics.
Introduction
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS/MAPK and PI3K/AKT signaling cascades, which are fundamental for cell proliferation, differentiation, and survival.[2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for cancer therapy.[1][3] this compound is an allosteric inhibitor of SHP2, binding to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, thereby stabilizing the auto-inhibited conformation of the enzyme.[4] This document outlines protocols for time course experiments to characterize the cellular effects of this compound.
Mechanism of Action of this compound
Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the PTP domain.[1] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors and scaffolding proteins, leading to a conformational change that activates its phosphatase activity.[1] Activated SHP2 dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS/MAPK cascade.
This compound is a distinct allosteric inhibitor that binds to a site different from the catalytic domain.[5] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[4][6]
Signaling Pathway of SHP2 Inhibition by this compound
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (SHP2, full length) | 12 µM | Enzymatic Assay | [5][6] |
| IC₅₀ (SHP2 PTP domain) | >100 µM | Enzymatic Assay | [5] |
| Thermal Shift (ΔTₘ) for SHP2-WT | 1.9 °C | Cellular Thermal Shift Assay (50 µM this compound) | [1] |
| Thermal Shift (ΔTₘ) for SHP2-E76K | 0.9 °C | Cellular Thermal Shift Assay (50 µM this compound) | [1] |
Table 1: Biochemical and Biophysical Properties of this compound.
| Cell Line | Treatment | Time Point | p-ERK Levels (Normalized to Control) |
| KYSE-520 | 10 µM this compound | 1 hour | 0.65 |
| KYSE-520 | 10 µM this compound | 4 hours | 0.40 |
| KYSE-520 | 10 µM this compound | 12 hours | 0.25 |
| KYSE-520 | 10 µM this compound | 24 hours | 0.20 |
Table 2: Hypothetical Time Course of p-ERK Inhibition by this compound in KYSE-520 Cells. This data is representative and illustrates the expected trend.
Experimental Protocols
Protocol 1: Time Course Analysis of MAPK Pathway Inhibition by Western Blot
This protocol details the investigation of the time-dependent effects of this compound on the phosphorylation of ERK, a downstream effector in the MAPK pathway.
Materials:
-
KYSE-520 cells (or other suitable cancer cell line with RTK activation)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate KYSE-520 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Stimulate cells with a growth factor (e.g., EGF) for 15 minutes before harvesting, if necessary to activate the pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).
-
Experimental Workflow for Western Blot Analysis
Caption: Workflow for time course analysis by Western blot.
Protocol 2: In Vivo Efficacy Time Course Study
This protocol describes a general framework for assessing the time-dependent in vivo efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for xenograft (e.g., KYSE-520)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., oral gavage needles)
-
Materials for tissue collection and processing
Procedure:
-
Xenograft Model Establishment:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation. A potential formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal body weight and general health.
-
-
Pharmacodynamic (PD) Analysis (Time Course):
-
At specific time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group.
-
Collect tumor tissue and other relevant organs.
-
Process the tissues for analysis of downstream biomarkers (e.g., p-ERK by Western blot or immunohistochemistry) to assess target engagement over time.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Analyze the pharmacodynamic data to correlate the pharmacokinetic profile of this compound with its biological activity over time.
-
Logical Relationship of Experimental Components
Caption: Logical flow from pathway understanding to efficacy evaluation.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the time-dependent effects of the SHP2 inhibitor, this compound. By performing detailed time course experiments, researchers can gain valuable insights into the pharmacodynamics and efficacy of this compound, which is crucial for its preclinical and clinical development as a potential cancer therapeutic. The combination of in vitro and in vivo studies will allow for a thorough characterization of this compound's mechanism of action and its impact on cancer cell signaling.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|SHP 836 [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lentiviral Expression of SHP2 in SHP099 Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of lentiviral vectors to express the protein tyrosine phosphatase SHP2. These tools are essential for studying the function of SHP2 in cellular signaling and for characterizing the efficacy of allosteric inhibitors such as SHP099.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular processes.[1] SHP2 is a key component of the RAS-ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in several human cancers, including leukemia, lung cancer, and breast cancer, making it a compelling target for cancer therapy.[1][3][4]
SHP099 is a highly potent and selective, orally bioavailable small-molecule inhibitor that targets SHP2 through an allosteric mechanism.[4][] It stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its downstream signaling.[4][6] Lentiviral-mediated expression of SHP2 is a powerful technique to create stable cell lines that either overexpress wild-type or mutant forms of SHP2.[7][8] These models are invaluable for elucidating the biological functions of SHP2, investigating mechanisms of drug resistance, and evaluating the therapeutic potential of inhibitors like SHP099.[1]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the SHP2 signaling pathway and a typical experimental workflow for studying SHP2 and its inhibitors using a lentiviral system.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 6. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Platform for Lentiviral Overexpression Screening of the Human ORFeome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHP836 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK signaling cascade, which is frequently dysregulated in various human cancers. Consequently, SHP2 has emerged as a compelling target for cancer therapy. SHP836 is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket and stabilizing it in an inactive conformation. This document provides detailed application notes and protocols for the use of this compound in combination with other kinase inhibitors, a strategy aimed at overcoming drug resistance and enhancing anti-tumor efficacy.
Mechanism of Action and Rationale for Combination Therapy
SHP2 is recruited to activated, phosphorylated RTKs (e.g., EGFR, FGFR, MET) and dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation. In many cancers, resistance to targeted therapies that inhibit specific kinases (e.g., EGFR inhibitors, MEK inhibitors) can arise through the reactivation of the MAPK pathway via feedback loops or bypass tracks that often converge on SHP2.
By inhibiting SHP2, this compound can block this signal relay, thereby preventing the reactivation of the MAPK pathway. This provides a strong rationale for combining this compound with other kinase inhibitors to achieve a more profound and durable inhibition of oncogenic signaling.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the role of SHP2 in the RAS/ERK signaling pathway and the rationale for combination therapy.
Quantitative Data
While extensive quantitative data for this compound in combination with other classes of kinase inhibitors is currently limited in publicly available literature, the following table summarizes the known potency of this compound and provides context with data from another well-characterized SHP2 inhibitor, SHP099, which is often used in combination studies. Researchers should note that due to its lower potency, higher concentrations of this compound may be required in experimental settings compared to SHP099.
| Inhibitor | Target | IC50 | Combination Partner(s) | Observed Effect | Reference |
| This compound | SHP2 | 12 µM | SHP099 | Competitive inhibition (weakened effect) | [1] |
| SHP099 | SHP2 | 0.07 µM | Osimertinib (EGFRi) | Strong suppression of p-MEK and p-ERK | [2] |
| SHP099 | SHP2 | 0.07 µM | Lapatinib (pan-ERBBi) | Further suppression of p-ERK, stronger effect on cell viability | [3] |
| SHP099 | SHP2 | 0.07 µM | Ribociclib (CDK4/6i) | Potent combination in KRAS-amplified GEA | [3] |
| SHP099 | SHP2 | 0.07 µM | Trametinib (MEKi) | Highly efficacious in KRAS-mutant tumor models | [4] |
Note: The data for SHP099 is provided to illustrate the potential of SHP2 inhibitors in combination therapies. Direct experimental validation is required for this compound combinations.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other kinase inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound, a second kinase inhibitor, and their combination on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Second kinase inhibitor (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the second kinase inhibitor in complete growth medium.
-
For combination studies, prepare a matrix of concentrations for both inhibitors.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blotting for Phospho-ERK and DUSP6
This protocol is used to assess the pharmacodynamic effects of this compound and its combination partners on the MAPK signaling pathway.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-DUSP6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis:
-
Treat cells with this compound and/or the second kinase inhibitor for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the combination of this compound with another kinase inhibitor.
Conclusion
The allosteric SHP2 inhibitor this compound represents a promising agent for combination therapies aimed at overcoming resistance to other kinase inhibitors. While direct evidence for this compound in combination with inhibitors of different kinase families is still emerging, the strong preclinical rationale and the extensive data from other SHP2 inhibitors highlight the potential of this therapeutic strategy. The provided protocols and workflows offer a framework for researchers to investigate the synergistic potential of this compound in various cancer models. Careful consideration of this compound's potency and the specific genetic context of the cancer model will be crucial for successful experimental design and interpretation.
References
Application Notes and Protocols for Assessing SHP836 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to assess the target engagement of SHP836, an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a key regulator of cell signaling pathways, including the Ras/Raf/Erk, PI3K/Akt, and JAK/STAT pathways.[1][2] Validating that a compound like this compound binds to its intended target within a cellular environment is a critical step in drug discovery.[2][3][4]
The primary method detailed here is the Cellular Thermal Shift Assay (CETSA), which has been successfully adapted to reliably detect the engagement of allosteric SHP2 inhibitors.[1][2][4] Additionally, protocols for Immunoprecipitation-Western Blotting and Proximity Ligation Assay (PLA) are provided as complementary approaches to investigate the downstream consequences of target engagement and SHP2's protein-protein interactions.
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[5][6] Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation.[1] Upon cell stimulation, it is recruited to phosphorylated proteins, leading to a conformational change that activates its phosphatase activity.[1][4] This activation is central to regulating pathways that control cell growth, proliferation, and survival.[6][7][8] Allosteric inhibitors like this compound function by binding to a site distinct from the active site, stabilizing the inactive conformation of SHP2.[9][10]
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
SHP836 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SHP836, a SHP2 allosteric inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound for in vitro use?
A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 250 mg/mL (709.70 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For ease of use, pre-made solutions, such as 10 mM in DMSO, are also commercially available.[1]
Q2: How should I prepare this compound for in vivo animal studies?
A2: Preparing this compound for in vivo administration requires a multi-component solvent system to ensure bioavailability and prevent precipitation. A common approach is to first dissolve the compound in DMSO to create a concentrated stock, and then dilute it with a mixture of co-solvents. It is recommended to prepare these working solutions fresh on the day of use.[1]
Q3: Can you provide specific formulations for in vivo administration?
A3: Yes, several formulations have been shown to yield clear solutions with a solubility of at least 6.25 mg/mL (17.74 mM).[1] The choice of formulation may depend on the specific experimental requirements and administration route. Always add each solvent sequentially and ensure the solution is mixed evenly at each step.[1] The table below summarizes common formulations.
Q4: How should I store this compound as a solid and in solution?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store at -20°C for up to 2 years.
-
In DMSO Solution: For long-term storage, aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][2]
Troubleshooting Guide
Q5: My this compound solution appears cloudy or shows precipitation. What can I do?
A5: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] This is particularly common when preparing aqueous dilutions from a DMSO stock. Ensure that the concentration of DMSO in the final working solution is kept low, especially for animal studies (recommended below 2% if the animal is weak), to maintain solubility and minimize toxicity.[1]
Q6: I'm observing lower than expected potency in my cellular assay. Could this be related to solubility?
A6: Yes, poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in reduced potency. This compound has a reported IC50 of 12 μM for full-length SHP2 in enzymatic assays and has been used in cellular assays at concentrations up to 50 μM.[2][3] If you are working near the limits of solubility, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not causing the compound to precipitate.
-
Protein Binding: Check if components in your culture medium are binding to the compound and reducing its availability.
-
Solution Preparation: Re-evaluate your solution preparation method. Using ultrasonic assistance when dissolving this compound in DMSO can ensure complete dissolution.[1]
Data Presentation: this compound Solubility Formulations
| Use Case | Solvent System | Achievable Concentration | Reference |
| In Vitro Stock Solution | 100% DMSO | 250 mg/mL (709.70 mM) | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (17.74 mM) | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (17.74 mM) | [1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (17.74 mM) | [1] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound for In Vivo Administration (Formulation 1)
This protocol describes the preparation of a 1 mL working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
Step 1: In a sterile tube, add 100 µL of the 62.5 mg/mL DMSO stock solution.
-
Step 2: Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is homogenous.
-
Step 3: Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Step 4: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Check: The final solution should be clear. If any cloudiness or precipitation occurs, gentle warming or sonication may be applied.[1]
Caption: Workflow for preparing this compound for in vivo studies.
SHP2 Signaling Pathway
This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 plays a crucial role in the MAPK signaling pathway, which is activated by receptor tyrosine kinases (RTKs). By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, preventing its catalytic activity and downstream signaling.[1]
Caption: this compound allosterically inhibits SHP2 in the MAPK pathway.
References
SHP836 Dissolution Guide for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on dissolving SHP836 for experimental applications. Find answers to frequently asked questions and step-by-step protocols to ensure optimal preparation of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is possible to achieve a high concentration of up to 250 mg/mL in DMSO with the aid of ultrasonication.[1] For routine lab use, a stock solution of 10 mM in DMSO is also commonly available and recommended.[1]
Q2: My this compound solution shows precipitation. How can I resolve this?
A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: How should I store my this compound stock solution?
A3: Once prepared, it is crucial to aliquot your stock solution and store it properly to prevent degradation from repeated freeze-thaw cycles. Store the solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: Can I use this compound directly from a DMSO stock solution in my cell-based assays?
A4: While this compound is soluble in DMSO, it is important to consider the final concentration of DMSO in your cell culture media. High concentrations of DMSO can be toxic to cells. It is best practice to prepare a fresh working solution by diluting the DMSO stock in your experimental buffer or media to a final DMSO concentration that is well-tolerated by your cell line, typically below 0.5%.
Q5: Are there established protocols for preparing this compound for in vivo animal studies?
A5: Yes, there are several established protocols for preparing this compound for in vivo administration. These typically involve a two-step process of first preparing a clear stock solution in DMSO and then diluting it with a suitable vehicle. The choice of vehicle depends on the route of administration and the experimental animal. It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems for both in vitro and in vivo experiments.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (709.70 mM) | Requires sonication. Use newly opened DMSO.[1] |
Table 2: In Vivo Formulation Solubility
| Formulation | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (17.74 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (17.74 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (17.74 mM) |
| Data sourced from MedchemExpress product information.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS No. 1957276-35-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 352.38 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Working Solution (Example Formulation)
This protocol describes the preparation of a working solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound stock solution in DMSO (e.g., 62.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of working solution, start with 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of this compound in this working solution will be 6.25 mg/mL.[1]
-
Use the freshly prepared working solution for your in vivo experiment on the same day.[1]
Visual Guides
This compound Mechanism of Action
This compound is an allosteric inhibitor of the SHP2 phosphatase.[1][2] It binds to a site distinct from the active site, stabilizing a conformation where the catalytic site is blocked and inaccessible to its substrate.[1]
Caption: Allosteric inhibition of SHP2 by this compound.
Experimental Workflow: Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
References
Preventing SHP836 precipitation in media
Technical Support Center: SHP836
Welcome to the technical support center for this compound, a distinct, allosteric SHP2 inhibitor.[1][2] This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this compound in your research. Given that this compound is a lipophilic compound, issues with precipitation in aqueous media can occur.[3][4] This guide will help you mitigate these challenges.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common precipitation issues encountered when preparing this compound working solutions for cell culture experiments.
1. Q: I observed immediate precipitation after diluting my this compound DMSO stock solution into the cell culture medium. What should I do?
A: This is a common issue with hydrophobic compounds when they are introduced into an aqueous environment.[5] The key is to avoid a rapid change in solvent polarity.
-
Recommended Action: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in DMSO first to lower the concentration. Then, add the final, more diluted DMSO stock to your culture medium. This gradual reduction in concentration can help maintain solubility. Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.[6] Always include a vehicle control with the same final DMSO concentration in your experimental setup.
2. Q: My this compound solution was clear initially but became cloudy and formed a precipitate after being placed in the incubator. Why did this happen?
A: Precipitation upon incubation can be caused by several factors, including temperature changes and interactions with media components.[7]
-
Recommended Action:
-
Pre-warm the medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C). Adding a cold solution to a warm one can sometimes cause compounds to fall out of solution.
-
Check for media component interactions: Certain components in the media, like high concentrations of salts or proteins in serum, can interact with the compound and reduce its solubility.[8] Consider preparing the final this compound working solution in a small volume of serum-free media first, and then adding it to your cells in complete media.
-
3. Q: I'm using a high concentration of this compound, and it keeps precipitating. How can I increase its solubility in my working solution?
A: The aqueous solubility of lipophilic kinase inhibitors like this compound is often limited.[9][10] If you require a high concentration, you may need to use solubilizing agents.
-
Recommended Action:
-
Co-solvents: The use of co-solvents such as PEG300 and Tween-80 can help to keep hydrophobic compounds in solution.[2] A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been noted for SHP2 inhibitors.[2] However, it is crucial to test the tolerance of your specific cell line to these excipients.
-
Complexation Agents: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][9] A 20% SBE-β-CD in saline solution can be used to dissolve the DMSO stock of this compound.[2]
-
4. Q: Can I use sonication to redissolve precipitated this compound in my culture medium?
A: Yes, sonication can be an effective method to redissolve precipitated compounds.[6]
-
Recommended Action: If you observe precipitation, you can try sonicating the working solution in a water bath for a short period. However, be cautious with the duration and power to avoid degrading the compound or the media components. After sonication, visually inspect the solution under a microscope to confirm that the precipitate has dissolved.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[2]
Q2: How should I store the this compound stock solution? A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: What is the maximum final DMSO concentration that is safe for my cells? A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, but the ideal concentration is below 0.1% to minimize off-target effects.[6] It is essential to determine the specific tolerance of your cell line by running a dose-response curve with DMSO alone.
Q4: Does the presence of serum in the culture medium affect this compound solubility? A4: The effect of serum can be complex. Serum proteins, like albumin, can sometimes bind to hydrophobic drugs and help keep them in solution.[11][12] However, in other cases, interactions with serum components can lead to precipitation.[8] If you suspect serum is contributing to precipitation, you can try reducing the serum percentage or using a serum-free medium for the initial dilution.
Quantitative Data Summary
The following table summarizes the key solubility and handling parameters for this compound.
| Parameter | Value/Recommendation | Source |
| Chemical Name | 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine | [1] |
| CAS Number | 1957276-35-5 | [1] |
| IC50 | 12 µM for full-length SHP2 | [2] |
| Stock Solution Solvent | DMSO | [2] |
| Recommended Storage | -20°C or -80°C (in aliquots) | |
| Max DMSO in Culture | < 0.5% (cell line dependent, ideally < 0.1%) | [6] |
| Solubilizing Agents | PEG300, Tween-80, SBE-β-CD | [2] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare Stock Solution: Dissolve the this compound powder in pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Final Dilution: While gently vortexing the pre-warmed medium, slowly add the appropriate volume of the this compound intermediate dilution to achieve the final working concentration. This should be done drop by drop to avoid localized high concentrations that can lead to precipitation.[6]
-
Final DMSO Check: Ensure the final concentration of DMSO in the medium is within the tolerated range for your cells (e.g., < 0.1%).
-
Visual Inspection: After preparation, visually inspect the medium for any signs of precipitation. If needed, a quick check under a microscope can confirm the absence of crystals.[6]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: A diagram of this compound's role in inhibiting the MAPK pathway.
References
- 1. This compound|SHP 836 [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing SHP836 Concentration for Cell Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SHP836?
A1: this compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2). It binds to a "tunnel" formed at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2 in its closed, inactive conformation.[1] This stabilizes the auto-inhibited state of SHP2, preventing its activation and subsequent dephosphorylation of downstream targets in signaling pathways such as the Ras-MAPK cascade.[2]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in most cell-based assays is in the low micromolar range. Given its biochemical IC50 of 12 µM for the full-length SHP2 protein, a concentration range of 1 µM to 50 µM is a reasonable starting point for dose-response experiments.[2] For cellular thermal shift assays (CETSA), concentrations of 10 µM and 50 µM have been used.[3][4] The optimal concentration will ultimately depend on the cell type, assay duration, and the specific endpoint being measured.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in newly opened DMSO to a concentration of up to 250 mg/mL (709.70 mM). If precipitation occurs, gentle warming and sonication can aid dissolution. For cell culture experiments, it is advisable to prepare a high-concentration stock (e.g., 10 mM in DMSO) and then dilute it into your culture medium immediately before use. To avoid potential cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%. Stock solutions should be stored at -20°C or -80°C.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the assay. For signaling pathway studies, such as assessing the phosphorylation of ERK (pERK), shorter incubation times of 1 to 6 hours may be sufficient. For cell viability or proliferation assays (e.g., MTT, resazurin), longer incubation periods of 24, 48, or 72 hours are common to observe significant effects.[5] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect of this compound | - Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit SHP2 in your cell line. - Insufficient incubation time: The treatment duration may not be long enough to observe a downstream effect. - SHP2 pathway is not the primary driver in your cell model: The phenotype you are observing may be independent of SHP2 signaling. - Compound precipitation: this compound may have precipitated out of the cell culture medium. | - Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM). - Conduct a time-course experiment: Assess the effect of this compound at multiple time points (e.g., 1, 6, 24, 48, 72 hours). - Validate your cell model: Confirm that your cells are sensitive to SHP2 inhibition by using a positive control (e.g., a cell line known to be dependent on SHP2 signaling) or by using siRNA to knock down SHP2. - Ensure proper solubilization: Prepare fresh dilutions from your DMSO stock immediately before each experiment. Visually inspect the medium for any signs of precipitation. |
| High background or off-target effects | - High concentration of this compound: Using excessively high concentrations can lead to non-specific effects. - Off-target kinase inhibition: While this compound is an allosteric inhibitor and generally more specific than active-site inhibitors, off-target effects on other kinases cannot be entirely ruled out at high concentrations. | - Use the lowest effective concentration: Determine the minimal concentration of this compound that gives a robust on-target effect in your dose-response experiments. - Include appropriate controls: Use a negative control compound with a similar chemical structure but no activity against SHP2. - Assess specificity: If off-target effects are suspected, you can perform a kinome scan to profile the activity of this compound against a panel of kinases. |
| Observed cytotoxicity at expected effective concentrations | - Cell line sensitivity: Some cell lines may be more sensitive to SHP2 inhibition or the compound itself. - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | - Titrate down the concentration: Determine the IC50 for cytotoxicity and compare it to the IC50 for the desired biological effect. - Lower the DMSO concentration: Ensure the final DMSO concentration is below 0.1%. If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution. - Reduce incubation time: A shorter exposure to this compound may be sufficient to achieve the desired effect with less toxicity. |
| Variability between experiments | - Inconsistent cell health and density: Variations in cell passage number, confluency, and seeding density can affect experimental outcomes. - Inconsistent compound preparation: Differences in the preparation and dilution of this compound can lead to variability. | - Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent density, and ensure cells are in the logarithmic growth phase. - Follow a strict protocol for compound handling: Prepare fresh dilutions for each experiment and ensure thorough mixing. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Biochemical IC50 (full-length SHP2) | 12 µM | [2] |
| Cellular Thermal Shift Assay (CETSA) Concentration | 10 µM - 50 µM | [3][4] |
| Recommended Starting Concentration Range (Cell-based assays) | 1 µM - 50 µM | Derived from IC50 and CETSA data |
| Recommended Final DMSO Concentration | < 0.1% | General cell culture best practice |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (pERK)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK, a key downstream target of the SHP2 pathway.
Materials:
-
Cells of interest
-
Serum-free and complete cell culture medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., EGF, PDGF)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal pERK levels.
-
This compound Pre-treatment: Treat the serum-starved cells with the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizations
Figure 1. SHP2 Signaling Pathway and the Mechanism of Action of this compound.
Figure 2. Experimental Workflow for Optimizing this compound Concentration.
References
- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
SHP836 Cellular Thermal Shift Assay (CETSA): Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Cellular Thermal Shift Assay (CETSA) to study the target engagement of SHP836, an allosteric inhibitor of the SHP2 phosphatase.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Cellular Thermal Shift Assay (CETSA)?
A: CETSA is a biophysical method used to assess whether a compound binds to its target protein within a cellular environment.[1][2] The core principle is that when a ligand (like a drug) binds to a protein, it often stabilizes the protein's structure.[3][4] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[4] In a typical CETSA experiment, cells are treated with the compound, heated across a temperature gradient, and then lysed.[5] The amount of soluble (non-aggregated) target protein remaining at each temperature is quantified.[1] A successful binding event is observed as a "thermal shift," meaning the protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.[6][7]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Q2: What is this compound, and how does it interact with its target, SHP2?
A: this compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein-tyrosine phosphatase encoded by the PTPN11 gene.[8][9][10] SHP2 is a key signaling protein that regulates the Ras/MAPK pathway, which is crucial for cell proliferation and survival.[10][11] Under normal conditions, SHP2 exists in a "closed," auto-inhibited state.[10] Upon activation by upstream signals, it switches to an "open," active conformation.[10] this compound binds to a unique allosteric "tunnel" at the interface of three of SHP2's domains, effectively locking the protein in its inactive, auto-inhibited conformation.[12][13] This prevents SHP2 from participating in downstream signaling.
Caption: SHP2's role in the MAPK pathway and allosteric inhibition by this compound.
Q3: What is the expected outcome of a successful this compound CETSA experiment?
A: A successful experiment should demonstrate that this compound binding leads to the thermal stabilization of the SHP2 protein. This is visualized as a rightward shift in the melting curve, indicating a higher aggregation temperature (Tagg) for SHP2 in this compound-treated cells compared to vehicle-treated cells. However, it is important to note that this compound is less potent than other well-characterized SHP2 inhibitors like SHP099.[10] Therefore, the observed thermal shift may be less pronounced ("muted") but should be dose-dependent and reproducible.[14]
Section 2: Troubleshooting Common Problems
This section addresses specific issues that may arise during your this compound CETSA experiments.
Caption: Troubleshooting flowchart for a weak or absent SHP2 thermal shift.
No or Weak Thermal Shift
Q4: I am not observing any thermal shift for SHP2 after treating with this compound. Why?
-
A: Several factors could be responsible:
-
Suboptimal Temperature Range: The heating temperatures used may not correctly bracket the natural melting temperature (Tagg) of SHP2 in your cell line. You must first determine the Tagg of SHP2 in the absence of any compound.
-
Insufficient Compound Concentration/Incubation: this compound has a reported IC50 of approximately 12 µM for the full-length SHP2.[8] Cellular permeability and high intracellular protein concentrations may require using higher concentrations (e.g., 25-50 µM) and sufficient incubation time (e.g., 1-3 hours) to achieve adequate target engagement.[15]
-
Detection Issues: If using Western blot, your anti-SHP2 antibody may have low affinity or be non-specific, leading to poor signal.[1] Ensure the antibody is validated for your application. The lysis buffer composition can also affect antibody binding and protein solubility.[3]
-
False Negative Result: A key limitation of CETSA is that not all binding events lead to a change in thermal stability.[1][7] The absence of a shift is not definitive proof of a lack of binding. Consider using an orthogonal target engagement assay for confirmation.
-
Q5: The thermal shift I see with this compound is much smaller than what I see with other SHP2 inhibitors. Is this normal?
-
A: Yes, this is an expected result. Studies have shown that while potent allosteric inhibitors like SHP099 can induce a substantial thermal shift (e.g., ΔTm of +4.8°C), the effect of the less potent this compound is significantly more "muted".[10][14] The magnitude of the thermal shift often correlates with the binding affinity and potency of the compound.[16] The key is to demonstrate that this smaller shift is reproducible and dose-dependent.
High Variability and Poor Reproducibility
Q6: My replicate CETSA melt curves for SHP2 are inconsistent. What are the common causes?
-
A: High variability often points to technical inconsistencies in the workflow:
-
Cell Number: Inconsistent cell numbers per sample is a major source of variability.[17] Ensure precise and uniform aliquoting of the cell suspension.
-
Heating/Cooling: Uneven heating across the thermal cycler block or inconsistent cooling can affect protein aggregation. Use a calibrated thermal cycler and ensure all samples are cooled uniformly and rapidly.[5]
-
Lysis and Fractionation: Incomplete cell lysis or carryover of the insoluble pellet when collecting the supernatant will skew results.[1][18] Optimize your lysis procedure (e.g., freeze-thaw cycles, sonication) and be meticulous when aspirating the soluble fraction.
-
Sample Handling: Ensure all samples are treated identically, including incubation times and centrifugation speeds/times.
-
Q7: My Western blot signal for soluble SHP2 is weak or non-existent across all temperatures, even the unheated control. What should I check?
-
A: This suggests a problem with either the protein extraction or the detection steps:
-
Inefficient Lysis: The lysis buffer may not be effectively breaking open the cells to release the protein. Consider adding detergents (e.g., NP-40) or using mechanical disruption methods.[3]
-
Protein Degradation: Ensure your lysis buffer is supplemented with a fresh protease inhibitor cocktail to prevent SHP2 degradation.[5]
-
Poor Antibody Performance: The primary or secondary antibody may be ineffective. Titrate your antibodies to find the optimal concentration and verify their specificity for SHP2.
-
Insufficient Protein Loading: Quantify the total protein concentration of your lysates (e.g., with a BCA assay) and ensure you are loading a sufficient and equal amount into each well of the gel.
-
Section 3: Key Experimental Protocols
Protocol 1: Determining the Optimal Melt Curve for Endogenous SHP2
This protocol is essential for identifying the correct temperature range for subsequent CETSA experiments.
-
Cell Culture: Culture your chosen cell line to ~80-90% confluency.
-
Cell Harvesting: Harvest the cells and wash them twice with PBS to remove all media components.[15]
-
Resuspension: Resuspend the cell pellet in PBS (supplemented with protease inhibitors) to a final concentration of 10-20 million cells/mL.
-
Aliquoting: Aliquot 50-100 µL of the cell suspension into 8-12 separate PCR tubes.
-
Heat Treatment: Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[3][15] Include one unheated control sample (room temperature or 37°C).
-
Cooling: Immediately after heating, cool the samples to room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]
-
Centrifugation: Separate the soluble and insoluble fractions by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant (soluble fraction) from each tube, avoiding the pellet.
-
Analysis: Analyze equal volumes of the supernatant by SDS-PAGE and Western blotting using a validated anti-SHP2 antibody.
-
Data Interpretation: Quantify the band intensities and plot them against temperature. The temperature at which 50% of the protein is lost is the Tagg. Your subsequent experiments should use a temperature range that brackets this Tagg value.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol determines the concentration-dependent effect of this compound at a single, fixed temperature.
-
Cell Preparation: Harvest and wash cells as described in Protocol 1.
-
Compound Treatment: Aliquot the cell suspension into tubes. Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate all samples at 37°C for 1-3 hours to allow for cell penetration and target binding.[15]
-
Heat Treatment: Heat all samples at a single, pre-determined temperature for 3-8 minutes. This temperature should be on the slope of the melt curve determined in Protocol 1 (e.g., Tagg + 4-6°C), where significant protein precipitation occurs.
-
Lysis and Analysis: Proceed with steps 6-10 from Protocol 1.
-
Data Interpretation: Plot the soluble SHP2 signal against the concentration of this compound. A successful experiment will show a concentration-dependent increase in soluble SHP2, from which an EC50 value can be calculated.
Section 4: Data Presentation
Table 1: Example Comparative CETSA Data for SHP2 Allosteric Inhibitors
This table illustrates the expected difference in the magnitude of thermal shift between a potent inhibitor and a less potent one like this compound. Data is representative and based on published findings.[10][14]
| Compound | Target | Assay Format | Concentration | Observed ΔTagg (°C) | Interpretation |
| SHP099 | SHP2-WT | InCell Pulse | 50 µM | +4.8 | Strong Stabilization |
| This compound | SHP2-WT | InCell Pulse | 50 µM | +1 to +2 (Estimated) | Muted / Weaker Stabilization |
| Vehicle (DMSO) | SHP2-WT | InCell Pulse | 0.1% | 0 (Baseline) | No Stabilization |
Table 2: General Troubleshooting Checklist
| Parameter | Checkpoint | Recommendation |
| Cell Handling | Are cell density, viability, and passage number consistent? | Use cells at 80-90% confluency and within a consistent passage range. |
| Is the cell count per aliquot accurate? | Manually count cells and ensure homogenous suspension before aliquoting. | |
| Compound | Has the compound's integrity and solubility been verified? | Check compound stability and ensure it is fully dissolved in the vehicle. |
| Is the final vehicle concentration consistent and low (e.g., ≤0.5%)? | High vehicle concentrations can affect protein stability. | |
| Heating Step | Is the thermal cycler calibrated and providing uniform heat? | Use a reliable thermal cycler. Avoid edge wells if variability is suspected. |
| Is the heating time and temperature optimized for the target? | Perform a melt curve (Protocol 1) to determine the optimal range. | |
| Lysis | Is lysis complete? | Verify lysis microscopically. Optimize freeze-thaw cycles or buffer composition. |
| Is the lysis buffer fresh and contains inhibitors? | Always use freshly prepared lysis buffer with protease/phosphatase inhibitors. | |
| Detection | Is the antibody specific and sensitive for the target? | Validate the antibody with positive and negative controls. |
| Is protein loading equal across all lanes? | Perform a total protein quantification (e.g., BCA) and load equal amounts. |
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|SHP 836 [dcchemicals.com]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SHP836 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the allosteric SHP2 inhibitor, SHP836. Our goal is to help you improve the signal-to-background ratio in your assays, ensuring robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SHP2?
This compound is a selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, where the catalytic site is blocked and inaccessible to substrates, thus preventing its enzymatic activity.[1]
Q2: I am observing high background in my fluorescence-based SHP2 activity assay with this compound. What are the common causes?
High background in fluorescence-based SHP2 assays can stem from several factors:
-
Autofluorescence of compounds: The inhibitor itself or other small molecules in the assay may fluoresce at the excitation and emission wavelengths of your reporter.
-
Light scattering: Particulates or precipitated compounds can scatter light, leading to artificially high fluorescence readings.
-
Contaminated reagents: Buffers, enzyme preparations, or substrates may be contaminated with fluorescent impurities.
-
Non-specific enzyme activity: The observed phosphatase activity may not be solely from SHP2.
-
Sub-optimal assay conditions: Inappropriate concentrations of enzyme, substrate, or other additives can contribute to high background.
Q3: My IC50 value for this compound is different from the reported 12 µM. What could be the reason?
Variations in IC50 values can arise from several experimental factors:
-
Assay format: Different assay technologies (e.g., fluorescence intensity, fluorescence polarization, TR-FRET) can yield different IC50 values.
-
Enzyme concentration: The IC50 of an inhibitor can be dependent on the enzyme concentration.
-
Substrate and its concentration: The choice of substrate and its concentration relative to the Michaelis-Menten constant (Km) can influence the apparent IC50.
-
Buffer composition: pH, ionic strength, and the presence of detergents can all affect enzyme activity and inhibitor binding.
-
DMSO concentration: High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity and affect the signal.
-
Lot-to-lot variability: There can be variations in the activity of the SHP2 enzyme or the purity of the inhibitor between different batches.[2][3][4]
Q4: How does the allosteric nature of this compound affect assay design and interpretation?
As an allosteric inhibitor, this compound's mechanism has specific implications for your experiments:
-
Dependence on the "closed" conformation: this compound preferentially binds to the inactive, closed conformation of SHP2. Assays using constitutively active SHP2 mutants (e.g., E76K) may show significantly reduced potency for this compound.
-
No competition with substrate at the active site: Unlike active-site inhibitors, this compound does not compete with the substrate for binding to the catalytic cleft. This can affect the kinetics of inhibition.
-
Potential for cooperativity: When studying the effects of other molecules that bind to SHP2, be aware that allosteric inhibitors can exhibit cooperativity (positive or negative) with other binding partners.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your assay, leading to a poor signal-to-background ratio. Below are troubleshooting steps to identify and mitigate the source of high background.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Reagent Blanks | Run control wells containing all assay components except the SHP2 enzyme. Also, run a buffer-only blank. | To identify if the buffer, substrate, or other reagents are contributing to the background fluorescence. | A significant signal in the "no enzyme" control indicates a contribution from other assay components. |
| 2. Compound Interference Check | Run control wells with this compound at the highest concentration used in your assay, but without the SHP2 enzyme. | To determine if this compound itself is autofluorescent or causing light scattering. | A high signal in this well suggests that the compound is interfering with the assay readout. |
| 3. Optimize Enzyme Concentration | Perform an enzyme titration to determine the lowest concentration of SHP2 that gives a robust signal well above background. | Using an excessive amount of enzyme can lead to a high background signal and rapid substrate depletion.[5] | A lower enzyme concentration should reduce the background signal while maintaining a sufficient assay window. |
| 4. Optimize Substrate Concentration | Titrate the substrate (e.g., DiFMUP) to find a concentration that is at or below the Km for SHP2 and provides a good signal-to-background ratio. | High substrate concentrations can lead to increased background from spontaneous hydrolysis or impurities. | An optimal substrate concentration will maximize the signal from the enzyme while minimizing background. |
| 5. Adjust Buffer pH | Ensure the pH of your assay buffer is optimal for SHP2 activity. SHP2 activity is pH-dependent, with maximal activity generally observed around pH 6.7.[6] | A sub-optimal pH can lead to poor enzyme activity and a lower signal, making the background appear relatively high. | Adjusting the pH to the optimal range should increase the specific signal from SHP2. |
| 6. Include a Detergent | Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. | Detergents can help to prevent the aggregation of small molecules and proteins, which can cause light scattering.[7] | A reduction in background signal may be observed if aggregation was a contributing factor. |
Example Data: Effect of DMSO Concentration on Signal-to-Background Ratio
| DMSO Concentration (%) | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| 5 | 8500 | 1500 | 5.7 |
| 2.5 | 9200 | 1100 | 8.4 |
| 1 | 9800 | 800 | 12.3 |
| 0.5 | 10500 | 750 | 14.0 |
Note: This is example data and actual results may vary. High concentrations of DMSO can negatively impact enzyme activity and increase background fluorescence.[8][9][10] It is recommended to keep the final DMSO concentration in the assay as low as possible, ideally ≤1%.
Issue 2: Inconsistent or Unexpected IC50 Values for this compound
Inaccurate or variable IC50 values can compromise the interpretation of your results. The following steps can help you troubleshoot and obtain more consistent data.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Verify Reagent Quality and Handling | Use fresh aliquots of this compound and SHP2 enzyme. Ensure proper storage conditions are maintained. | Repeated freeze-thaw cycles or improper storage can lead to degradation of the inhibitor and loss of enzyme activity. | Consistent results with fresh reagents suggest that reagent degradation may have been the issue. |
| 2. Check Enzyme Activity | Before running an inhibition assay, perform an enzyme activity assay to confirm the specific activity of your SHP2 lot. | Lot-to-lot variation in enzyme activity can significantly impact IC50 values.[4][11][12] | Consistent enzyme activity across lots will lead to more reproducible IC50 values. |
| 3. Optimize Incubation Times | Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent and optimized. | Insufficient pre-incubation may not allow the inhibitor to reach binding equilibrium. Reaction times that are too long can lead to substrate depletion. | Optimized and consistent incubation times will improve the accuracy and reproducibility of IC50 determination. |
| 4. Review Data Analysis | Use a non-linear regression model (e.g., four-parameter logistic) to fit your dose-response curve and calculate the IC50. Ensure that your data points span a wide enough concentration range to define the top and bottom plateaus of the curve.[13][14] | Improper curve fitting or an incomplete dose-response curve can lead to inaccurate IC50 values. | A well-fitted curve with clearly defined plateaus will provide a more reliable IC50 estimate. |
| 5. Use a Control Inhibitor | Include a well-characterized SHP2 inhibitor with a known IC50 (e.g., SHP099) as a positive control in your assay. | This allows you to assess the performance of your assay and normalize for inter-assay variability. | A consistent IC50 for the control inhibitor indicates that the assay is performing as expected. |
Experimental Protocols
SHP2 Biochemical Activity Assay using DiFMUP
This protocol describes a fluorescence-based assay to measure the phosphatase activity of SHP2 using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length wild-type SHP2
-
SHP2 Activating Peptide (e.g., a dually phosphorylated peptide from IRS-1)
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound inhibitor stock solution in DMSO
-
Black, flat-bottom 384-well assay plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO.
-
Enzyme Activation: Prepare the SHP2 enzyme solution in Assay Buffer. Add the SHP2 Activating Peptide at a concentration sufficient to fully activate the enzyme (typically determined by titration) and incubate on ice for 20 minutes.
-
Assay Plate Setup:
-
To appropriate wells, add 1 µL of the this compound serial dilutions or DMSO (for positive and negative controls).
-
Add 20 µL of the activated SHP2 enzyme solution to all wells except the "no enzyme" blank. Add 20 µL of Assay Buffer to the "no enzyme" blank wells.
-
Add 20 µL of Assay Buffer to the positive control wells (enzyme + DMSO).
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DiFMUP substrate solution (prepared in Assay Buffer at 5x the final desired concentration) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately read the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) in kinetic mode, or as an endpoint reading after a fixed incubation time at room temperature.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or buffer-only wells).
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic read) or the endpoint fluorescence.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
SHP836 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of SHP836, an allosteric SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[1][2] This prevents the catalytic site from accessing its substrates.[1] this compound has a reported IC50 of 12 μM for the full-length SHP2 protein.[1][3]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be an allosteric inhibitor of SHP2, it is crucial to investigate potential off-target effects to:
-
Ensure that the observed biological effects are truly due to SHP2 inhibition.
-
Identify and understand any potential side effects or toxicities.
-
De-risk its progression as a potential therapeutic agent.
-
Discover novel polypharmacology that could be therapeutically beneficial.[4][5]
Q3: What are the common methodologies to investigate off-target effects of small molecule inhibitors like this compound?
Several key experimental approaches can be employed:
-
Kinome Profiling: Assesses the binding affinity of this compound against a large panel of kinases to identify potential off-target kinase interactions.[6][7]
-
Cellular Thermal Shift Assay (CETSA): Determines the engagement of this compound with its intended target (SHP2) and potential off-targets in a cellular context by measuring changes in protein thermal stability.[8][9]
-
Quantitative Proteomics: Provides a global view of how this compound affects the cellular proteome and phosphoproteome, revealing downstream signaling consequences and potential off-target pathway modulation.[10][11]
Q4: Are there known off-target effects for other SHP2 inhibitors that might be relevant for this compound?
Yes, some active-site targeting SHP2 inhibitors have demonstrated off-target effects on protein tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[12][13][14] Although this compound is an allosteric inhibitor with a different binding mode, these findings underscore the importance of comprehensive off-target profiling for any SHP2 inhibitor.
Troubleshooting Guides
Guide 1: Unexpected Results in a Kinome Scan
Problem: Your KINOMEscan® or similar kinase profiling assay shows this compound binding to one or more kinases with significant affinity.
Possible Causes and Troubleshooting Steps:
-
Assay Artifact:
-
Action: Review the assay conditions. KINOMEscan® is an ATP-independent binding assay, which provides true binding constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[6] Confirm if the observed affinity is within a physiologically relevant range.
-
-
Genuine Off-Target Binding:
-
Action: Validate the finding using an orthogonal, cell-based assay. A Cellular Thermal Shift Assay (CETSA) can confirm if this compound engages the putative kinase off-target in intact cells.[9]
-
Action: Perform a functional assay to determine if the binding results in inhibition or activation of the kinase. This could involve an in vitro kinase activity assay or a cell-based assay measuring the phosphorylation of a known downstream substrate of the off-target kinase.
-
Guide 2: Inconsistent CETSA Results
Problem: You are not observing a consistent thermal shift for SHP2 upon this compound treatment, or you see shifts for unexpected proteins.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions:
-
Action: Optimize the heat shock temperature and duration. The optimal temperature will be where the target protein (SHP2) is partially denatured, allowing for a measurable stabilization effect.[8]
-
Action: Ensure adequate cell lysis and separation of soluble and aggregated protein fractions. Incomplete lysis can lead to variability.
-
-
Low Compound Permeability or High Efflux:
-
Action: Verify that this compound is cell-permeable in your experimental system. If permeability is low, the intracellular concentration may not be sufficient to induce a thermal shift.
-
-
Confirmation of Off-Target Engagement:
-
Action: If an unexpected protein shows a thermal shift, it may represent a genuine off-target. Cross-validate this finding using an independent method, such as an in vitro binding assay with the purified protein or by observing functional consequences in cells after knocking down the putative off-target.
-
Guide 3: Interpreting Complex Proteomics Data
Problem: Your quantitative proteomics or phosphoproteomics data reveals widespread changes in protein expression or phosphorylation that are difficult to attribute directly to SHP2 inhibition.
Possible Causes and Troubleshooting Steps:
-
Indirect Downstream Effects vs. Direct Off-Target Effects:
-
Action: Differentiate between direct off-target effects and indirect, downstream consequences of SHP2 inhibition. SHP2 is a key node in multiple signaling pathways, and its inhibition is expected to cause ripples throughout the signaling network.[15]
-
Action: Integrate your proteomics data with pathway analysis tools to identify enriched signaling pathways. Compare these with known SHP2-regulated pathways (e.g., RAS/MAPK).[15]
-
Action: To identify direct substrates of SHP2 that are affected, consider using a time-resolved phosphoproteomics approach.[11]
-
-
Data Normalization and Statistical Analysis:
-
Action: Ensure that your data has been properly normalized and that appropriate statistical tests have been applied to identify significant changes.[10]
-
-
Validation of Key Hits:
-
Action: Select a few key proteins with altered expression or phosphorylation for validation by orthogonal methods like Western blotting or targeted mass spectrometry (e.g., Parallel Reaction Monitoring).
-
Quantitative Data Summary
| Compound | Target | Assay Type | Reported Value (IC50/Kd) | Reference |
| This compound | SHP2 (full length) | Biochemical Assay | 12 μM (IC50) | [1][3] |
| SHP099 | SHP2 (wild-type) | Biochemical Assay | 70 nM (IC50) | [8] |
| SHP099 analog (Ex-57) | SHP2 (wild-type) | Biochemical Assay | 3.0 nM (IC50) | [8] |
| Compound | Target | Assay Type | Thermal Shift (ΔTm) | Reference |
| SHP099 (50 µM) | SHP2-WT | Protein Thermal Shift | 4.8 °C | [8] |
| SHP099 | SHP2-E76K | Protein Thermal Shift | 1.2 °C | [8] |
| This compound | SHP2-WT | Protein Thermal Shift | Produces the smallest thermal shift of the four compounds tested | [16] |
Experimental Protocols
Protocol 1: KINOMEscan® Profiling
This protocol provides a general workflow for assessing the interaction of this compound with a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the screening panel (typically 1000x the final assay concentration).
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.[6]
-
Screening: Submit the prepared this compound sample to a KINOMEscan® service provider (e.g., Eurofins Discovery). Select the desired kinase panel for screening (e.g., scanMAX with 468 kinases).
-
Data Analysis: The primary data is typically reported as "% Control", where a lower percentage indicates stronger binding. Hits are often defined as compounds that result in a % Control value below a certain threshold (e.g., <10% or <35%). For confirmed hits, a dissociation constant (Kd) is determined by performing the assay over a range of compound concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the target engagement of this compound in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SHP2 (and other proteins of interest) at each temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[8][9]
Protocol 3: Quantitative Phosphoproteomics
This protocol describes a general workflow for analyzing changes in the phosphoproteome upon this compound treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells and treat with this compound or vehicle control. If studying signaling dynamics, perform a time-course experiment (e.g., after growth factor stimulation).[11]
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration, and then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or antibody-based enrichment (e.g., anti-phosphotyrosine).[17]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Spectronaut. Perform label-free or label-based quantification to determine the relative abundance of phosphopeptides between this compound-treated and control samples. Use bioinformatics tools to identify signaling pathways that are significantly altered.[10]
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for this compound off-target effects investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|SHP 836 [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SHP836 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using the SHP2 inhibitor, SHP836, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to toxicity?
A1: this compound is an allosteric inhibitor of Shp2, a non-receptor protein tyrosine phosphatase. It stabilizes SHP2 in an inactive conformation, thereby preventing its function in signal transduction. Shp2 is a critical component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are essential for cell proliferation, survival, and differentiation. Inhibition of these fundamental pathways can lead to on-target toxicity, resulting in decreased cell viability, induction of apoptosis, and cell cycle arrest, particularly in cell lines that are highly dependent on these pathways for survival.
Q2: What are the typical signs of this compound-induced toxicity in cell culture?
A2: While specific data for this compound is limited, toxicity induced by SHP2 inhibitors can manifest as:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells.
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. Observation of membrane blebbing, chromatin condensation, and formation of apoptotic bodies are indicative of apoptosis.
-
Induction of Apoptosis: Increased activity of caspases (e.g., caspase-3) and cleavage of downstream targets like PARP.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle, often G1.
Q3: At what concentration should I start my experiments to minimize toxicity?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Based on available data for other SHP2 inhibitors and the known IC50 of this compound (12 µM for full-length SHP2), a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity testing.[1] Some studies have used this compound at concentrations up to 50 µM in HEK293T cells for target engagement assays without reporting significant toxicity. However, cancer cell lines with activated RAS/MAPK pathways may be more sensitive.
Q4: Can the solvent used to dissolve this compound cause toxicity?
A4: Yes. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) in your experiments to distinguish between solvent-induced toxicity and the specific effects of the inhibitor. Aim to keep the final DMSO concentration in your culture medium below 0.5% (v/v), and ideally below 0.1%.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at expected therapeutic concentrations. | Cell line is highly sensitive to SHP2 inhibition. | Perform a detailed dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 for toxicity. Use concentrations at or below the IC50 for your initial experiments. |
| Off-target effects of this compound. | While this compound is an allosteric inhibitor designed for specificity, off-target effects are possible. Validate on-target activity by performing a Western blot to assess the phosphorylation status of downstream targets like ERK. If p-ERK is not inhibited at concentrations causing toxicity, off-target effects may be a concern. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. Cells should be in the logarithmic growth phase when treated. |
| Fluctuation in inhibitor concentration. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No observable effect on cell viability, even at high concentrations. | Cell line is resistant to SHP2 inhibition. | Confirm that the SHP2 pathway is active and important for survival in your cell line. You can do this by checking the baseline phosphorylation levels of ERK. Consider using a positive control cell line known to be sensitive to SHP2 inhibition. |
| Inactive compound. | Verify the integrity and activity of your this compound compound. If possible, test its activity in a cell-free enzymatic assay. | |
| Difficulty distinguishing between cytotoxicity and cytostatic effects. | The chosen viability assay does not differentiate between cell death and inhibition of proliferation. | Use multiple assays. For example, combine a metabolic assay like MTT with a direct measure of cell death, such as a lactate dehydrogenase (LDH) release assay or a caspase activation assay. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for other SHP2 inhibitors, which can provide a reference point for designing experiments with this compound. Note that this compound is generally less potent than SHP099 and RMC-4630.
Table 1: Cytotoxicity (IC50) of SHP099 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.32 |
| TF-1 | Erythroleukemia | 1.73 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 5.14 |
| Detroit 562 | Pharynx Carcinoma | 3.76 |
| SUM-52 | Breast Cancer | 49.62 |
| KATO III | Gastric Carcinoma | 17.28 |
| JHH-7 | Hepatocellular Carcinoma | 45.32 |
| Hep3B | Hepatocellular Carcinoma | 19.08 |
Data compiled from multiple sources.[2][3]
Table 2: Cytotoxicity (IC50) of a Novel SHP2 Inhibitor (D13) in a Hepatocellular Carcinoma Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | 38 |
[4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare vehicle control wells containing the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Assessment of On-Target Activity by Western Blot
This protocol is to verify that this compound is inhibiting its target pathway by measuring the phosphorylation of ERK.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Detection of Apoptosis using a Caspase-3 Activity Assay
This protocol provides a method to quantify apoptosis by measuring the activity of caspase-3.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates (black, clear bottom for adherent cells)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Lysis buffer (provided with the assay kit)
-
Assay buffer (provided with the assay kit)
-
Fluorometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or vehicle as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, lyse the cells according to the manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.
-
Transfer the cell lysates to a new plate (if necessary).
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (for AMC substrate) or absorbance (for pNA substrate) using a plate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound toxicity in cell culture.
Caption: Troubleshooting logic for high cell death with this compound.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of SHP2 allosteric inhibitors with novel tail heterocycles and their potential as antitumor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
SHP836 stability in different buffer conditions
This technical support center provides guidance on the stability of the SHP2 inhibitor, SHP836, in various buffer conditions. It is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Recommended Formulations for In Vivo Studies
For researchers conducting in vivo experiments, the following formulations have been suggested by suppliers. These formulations utilize co-solvents to achieve a clear solution.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 6.25 mg/mL (17.74 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 6.25 mg/mL (17.74 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 6.25 mg/mL (17.74 mM) |
Data sourced from MedchemExpress product information.[1]
Note: If precipitation or phase separation occurs during the preparation of these formulations, gentle heating and/or sonication can be used to aid dissolution.[1] For continuous dosing periods exceeding half a month, careful consideration of the chosen protocol is advised.[1]
Experimental Protocol: Assessing this compound Stability in Aqueous Buffers
Objective: To determine the optimal buffer conditions for this compound stability, focusing on solubility and prevention of aggregation.
Materials:
-
This compound powder
-
A selection of common biological buffers (e.g., phosphate, Tris, HEPES)
-
Solutions for pH adjustment (e.g., HCl, NaOH)
-
Various salts (e.g., NaCl, KCl)
-
Organic co-solvents (e.g., DMSO, ethanol)
-
Analytical equipment for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Equipment for aggregation detection (e.g., dynamic light scattering (DLS), visual inspection)
Methodology:
-
Buffer Matrix Preparation:
-
Prepare a matrix of buffer conditions to be tested. This should include variations in:
-
Buffer type (e.g., Phosphate, Tris, HEPES at 50 mM)
-
pH (e.g., 6.0, 7.4, 8.5)
-
Salt concentration (e.g., 50 mM, 150 mM NaCl)
-
Presence of additives (e.g., 5% glycerol, 1% sucrose)
-
-
-
This compound Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as DMSO.
-
-
Dilution into Buffer Matrix:
-
Dilute the this compound stock solution into each buffer condition to the desired final concentration. Keep the final concentration of the organic solvent low and consistent across all samples.
-
-
Incubation:
-
Incubate the samples under relevant experimental conditions (e.g., 4°C, room temperature, 37°C) for a defined period (e.g., 0, 2, 8, 24 hours).
-
-
Assessment of Stability:
-
Solubility:
-
Visually inspect for any precipitation.
-
Centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Aggregation:
-
Monitor for the formation of aggregates using dynamic light scattering (DLS) to measure particle size distribution.
-
-
Chemical Degradation:
-
Analyze samples using HPLC to detect the appearance of degradation products over time.
-
-
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of this compound.
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation of this compound is likely due to its low aqueous solubility, a common characteristic of many kinase inhibitors.[2][3][4]
-
Immediate Steps:
-
Try gentle heating or sonication to redissolve the compound.[1]
-
-
For Future Experiments:
-
Increase Co-solvent Concentration: Consider increasing the percentage of organic co-solvents like DMSO or PEG300 in your formulation.
-
Adjust pH: The solubility of compounds with amine groups, such as the pyrimidin-4-amine core of this compound, can be pH-dependent. Test a range of pH values to find the optimal solubility.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents like cyclodextrins (e.g., SBE-β-CD) into your buffer.[1]
-
Lower the Final Concentration: If possible, reduce the working concentration of this compound.
-
Q2: I suspect my this compound is aggregating. How can I confirm this and prevent it?
A2: Aggregation can lead to a loss of biological activity and inaccurate experimental results.
-
Confirmation of Aggregation:
-
Dynamic Light Scattering (DLS): This is a primary method to detect the presence of aggregates and determine their size distribution.
-
Visual Inspection: Look for turbidity or opalescence in your solution.
-
-
Prevention of Aggregation:
-
Optimize Buffer Conditions: Factors such as pH, ionic strength, and the presence of certain ions can influence aggregation.[3] Use the stability assessment protocol above to identify optimal buffer conditions.
-
Include Additives: Excipients such as glycerol or sucrose can sometimes help to stabilize small molecules and prevent aggregation.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solutions to minimize repeated freezing and thawing.[1]
-
Q3: My experimental results are inconsistent. Could this be related to this compound stability?
A3: Yes, inconsistent results can be a symptom of compound instability.
-
Check for Degradation:
-
Use an analytical technique like HPLC to check for the appearance of new peaks that could indicate degradation products.
-
The pyrimidine ring in this compound can be susceptible to chemical modification under certain conditions.
-
-
Ensure Complete Solubilization:
-
Inconsistent results can arise if the compound is not fully dissolved. Always ensure your solution is clear before use.
-
-
Prepare Fresh Solutions:
-
For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[2]
-
Frequently Asked Questions (FAQs)
Q: How should I store this compound powder?
A: this compound powder should be stored at -20°C for up to 2 years or -80°C for longer-term storage.
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: DMSO is a commonly used solvent for preparing stock solutions of this compound.[1]
Q: How should I store my this compound stock solution in DMSO?
A: Store aliquots of the DMSO stock solution at -20°C for up to 1 year or at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[2]
Q: Is this compound stable in aqueous buffers for long-term storage?
A: Due to the limited information on its long-term stability in aqueous solutions, it is recommended to prepare aqueous working solutions fresh for each experiment.
Visualizing Experimental Workflows
Caption: Workflow for Determining this compound Buffer Stability.
Caption: Troubleshooting Decision Tree for this compound Stability.
References
Cell line specific responses to SHP836
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/MAPK pathway.[1] this compound binds to a distinct allosteric site within a "tunnel-like" region formed by the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.[3][4]
Q2: What is the potency of this compound?
A2: this compound has a reported IC50 of 12 µM for the full-length SHP2 protein in biochemical assays.[3][5][6] It is considered substantially less potent than other allosteric SHP2 inhibitors like SHP099.[4]
Q3: In which cell lines has this compound shown activity?
A3: this compound has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway, in KYSE-520 esophageal squamous cell carcinoma cells.[5] While comprehensive public data on its activity across a wide range of cell lines is limited, its efficacy is expected to be most pronounced in cell lines dependent on RTK signaling for proliferation and survival.
Q4: How does this compound differ from other SHP2 inhibitors like SHP099?
A4: Both this compound and SHP099 are allosteric inhibitors that bind to the same "tunnel-like" pocket to stabilize the inactive conformation of SHP2.[7] However, this compound is reported to be a weaker inhibitor than SHP099.[7] Despite this, studies have shown that combining this compound with other allosteric inhibitors that bind to a distinct second allosteric site can lead to enhanced pathway inhibition.[7]
Q5: What are the potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound have not been extensively documented, resistance to allosteric SHP2 inhibitors, in general, can arise from several factors:
-
Mutations in the SHP2 binding pocket: Alterations in the amino acid sequence of the allosteric binding site can prevent the inhibitor from binding effectively.
-
Upregulation of upstream signaling: Increased activation of receptor tyrosine kinases (RTKs) can create a stronger signal that overcomes the inhibitory effect of the compound. This is a known mechanism of adaptive resistance to MEK inhibitors, which can be overcome by combination with a SHP2 inhibitor.
-
Activation of bypass pathways: Cancer cells can develop resistance by activating alternative signaling pathways that do not depend on SHP2.
-
FGFR-driven cancers: Cell lines driven by Fibroblast Growth Factor Receptors (FGFRs) have shown intrinsic resistance to allosteric SHP2 inhibitors due to a rapid feedback activation of FGFR upon SHP2 inhibition.[6][8][9]
Data Presentation
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 |
| This compound | Full-length SHP2 | Biochemical | 12 µM[3][5][6] |
| This compound | SHP2 PTP domain | Biochemical | >100 µM[5] |
Note: Cellular IC50 values for proliferation are highly cell-line dependent and require experimental determination.
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on cell viability and MAPK signaling.
Detailed Protocol: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the highest dose might be 50-100 µM, given its biochemical IC50. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Detailed Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Signaling Pathway
Diagram 2: SHP2's Role in the RAS/MAPK Signaling Pathway and Inhibition by this compound
Caption: this compound allosterically inhibits SHP2, blocking RAS/MAPK signaling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular activity of this compound | 1. Compound precipitation: this compound may have limited solubility in aqueous media. 2. Cell line insensitivity: The cell line may not be dependent on SHP2 signaling (e.g., downstream mutations in RAS or RAF), or may have intrinsic resistance (e.g., FGFR-driven). 3. Incorrect dosage: The concentrations used may be too low. | 1. Ensure the final DMSO concentration is low (<0.5%) and compatible with your cells. Prepare fresh dilutions for each experiment. 2. Use a positive control cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520). Profile the mutational status of your cell line. 3. Perform a broad dose-response curve, extending to higher concentrations (e.g., up to 50 µM). |
| High background in Western blots for p-ERK | 1. High basal signaling: Cells may have high endogenous MAPK activity. 2. Antibody issues: Non-specific binding of the primary or secondary antibody. | 1. Serum-starve the cells for a few hours before treatment to reduce basal p-ERK levels. 2. Optimize antibody concentrations and blocking conditions. Include a secondary antibody-only control. |
| Inconsistent IC50 values between experiments | 1. Variability in cell seeding density. 2. Differences in compound preparation. 3. Variation in incubation times. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh stock solutions of this compound periodically and store aliquots at -80°C to avoid freeze-thaw cycles. 3. Maintain consistent treatment and assay incubation times across all experiments. |
| Unexpected increase in p-ERK at certain this compound concentrations | 1. Feedback loop activation: Inhibition of SHP2 can sometimes lead to the activation of compensatory signaling pathways. 2. Off-target effects: At high concentrations, this compound might interact with other proteins. | 1. Investigate the activation of other signaling pathways (e.g., PI3K/AKT) at different time points. 2. While no specific off-target effects of this compound are widely reported, it is good practice to use the lowest effective concentration. Compare the phenotype with that of other SHP2 inhibitors or SHP2 knockdown. |
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|SHP 836 [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 9. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for SHP836 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SHP2 allosteric inhibitor, SHP836.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] It binds to a site distinct from the active site, stabilizing SHP2 in an inactive conformation.[1] This prevents the phosphatase from becoming accessible to its substrates, thereby inhibiting its function in downstream signaling pathways.[1]
Q2: Which signaling pathways are affected by this compound treatment?
SHP2 is a critical positive regulator of the Ras-MAPK (mitogen-activated protein kinase) signaling pathway. Therefore, treatment with this compound is expected to primarily inhibit this pathway, leading to decreased phosphorylation of downstream effectors like ERK (extracellular signal-regulated kinase). SHP2 can also modulate other signaling pathways such as the PI3K/Akt and JAK/STAT pathways, although the effects can be cell-type and context-dependent.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The reported IC50 for this compound is 12 µM for the full-length SHP2 protein.[1] For cell-based assays, a common starting point is to test a concentration range around the IC50. Based on studies with other SHP2 inhibitors, a range of 1 µM to 50 µM could be a reasonable starting point for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell type, the specific endpoint being measured, and the concentration of this compound used. As a starting point, a 2-hour incubation has been used for other SHP2 inhibitors to assess p-ERK inhibition. However, we strongly recommend performing a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
Issue 1: No or weak inhibition of p-ERK levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the optimal duration for this compound treatment in your cell line. Inhibition of p-ERK can be rapid, but the peak effect may vary. |
| Insufficient Drug Concentration | Titrate the concentration of this compound. Start with a range around the IC50 (12 µM) and extend it (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to find the effective concentration for your cell system. |
| Cell Line Insensitivity | The dependence of your cell line on the SHP2 signaling pathway may be low. Confirm the expression and activation of SHP2 in your cell line. Consider using a positive control cell line known to be sensitive to SHP2 inhibition. |
| Drug Inactivity | Ensure proper storage of this compound according to the manufacturer's instructions to maintain its activity. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| High Basal p-ERK Levels | If basal p-ERK levels are very high, a significant reduction might be harder to achieve. Ensure cells are properly serum-starved before stimulation (if applicable) to lower basal signaling. |
Issue 2: Variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Density | Seed cells at a consistent density for all experiments. Cell confluence can affect signaling pathways and drug response. |
| Variable Incubation Times | Use a precise and consistent incubation time for all treatments and replicates. |
| Reagent Quality | Use fresh, high-quality reagents, including cell culture media, serum, and the this compound compound. |
| Assay Technique | Ensure consistent and careful execution of all experimental steps, including cell plating, drug addition, cell lysis, and western blotting or other detection methods. |
Data Presentation
The following table summarizes representative data on the effect of a SHP2 inhibitor (SHP099, a compound with a similar mechanism to this compound) on p-ERK levels over time in a cancer cell line. This data illustrates the expected trend of p-ERK inhibition.
| Incubation Time | p-ERK Level (Normalized to Control) | Observations |
| 0 min (Control) | 1.00 | Basal p-ERK level before treatment. |
| 45 min | 0.35 | Sharp reduction in p-ERK levels observed. |
| 2 hours | 0.25 | Continued strong inhibition of p-ERK. |
| 12 hours | 0.40 | Inhibition is sustained, though a slight rebound may be observed in some cell lines. |
| 24 hours | 0.30 | p-ERK levels remain significantly lower than control. |
Note: This data is illustrative and based on studies with the SHP2 inhibitor SHP099. The exact kinetics of p-ERK inhibition with this compound may vary depending on the experimental conditions.
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Treatment
This protocol describes a method to determine the optimal incubation time for this compound by analyzing the phosphorylation of ERK (p-ERK), a downstream target of the SHP2 pathway.
1. Cell Culture and Plating: a. Culture your chosen cell line under standard conditions. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. c. Allow cells to adhere and grow for 24 hours.
2. Serum Starvation (Optional but Recommended): a. To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
3. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 25 µM). c. Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) well. d. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
4. Cell Lysis: a. At each time point, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
5. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
7. Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each time point. c. Plot the normalized p-ERK levels against the incubation time to determine the optimal duration for maximal inhibition.
Mandatory Visualizations
References
Technical Support Center: Overcoming Resistance to SHP836 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the allosteric SHP2 inhibitor, SHP836, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3][4][5] It is involved in activating key signaling pathways that promote cell growth, proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] this compound binds to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains of SHP2, stabilizing it in an auto-inhibited conformation.[7][8] This prevents SHP2 from becoming activated and subsequently blocks downstream signaling.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to SHP2 inhibitors like this compound can arise through several mechanisms:
-
Reactivation of Downstream Signaling: Cancer cells can develop adaptive resistance by reactivating the RAS-MEK-ERK and/or PI3K-AKT pathways, bypassing the inhibitory effect of this compound.[6]
-
Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can trigger a rapid feedback loop that leads to the hyperactivation of RTKs. This can promote the open, active conformation of SHP2, thereby reducing the effectiveness of allosteric inhibitors.
-
Mutations in the PTPN11 Gene: Although less common in solid tumors, mutations in the PTPN11 gene, which encodes SHP2, could potentially alter the binding site of this compound, leading to resistance.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to maintain their growth and survival, making them less dependent on the SHP2-mediated pathway.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the removal of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
You can perform the following experiments to confirm resistance:
-
Cell Viability/Proliferation Assays: Compare the IC50 value of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of key downstream signaling proteins, such as ERK (p-ERK) and AKT (p-AKT). Resistant cells may show a rebound or sustained phosphorylation of these proteins in the presence of this compound.
-
Receptor Tyrosine Kinase (RTK) Array: Investigate the activation status of a panel of RTKs to identify any that are hyperactivated in the resistant cells.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the underlying resistance mechanism (see FAQs). |
| Compound Instability | 1. Ensure proper storage of this compound according to the manufacturer's instructions. 2. Prepare fresh stock solutions for each experiment. |
| Experimental Variability | 1. Standardize cell seeding density and treatment duration. 2. Include appropriate positive and negative controls in your assay. |
Issue 2: Rebound or sustained p-ERK/p-AKT levels observed in Western Blots after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | 1. Investigate the activation of upstream RTKs using an RTK array. 2. Consider combination therapy with an inhibitor targeting the identified activated RTK. |
| Activation of Bypass Pathways | 1. Perform a broader analysis of signaling pathways to identify alternative survival signals. 2. Explore combination therapies that target these identified bypass pathways. |
| Insufficient Drug Concentration | 1. Verify the concentration of this compound used. 2. Perform a dose-response experiment to ensure you are using an effective concentration. |
Strategies to Overcome this compound Resistance
The primary strategy to overcome resistance to this compound is through combination therapy.
Combination Therapy Approaches
| Combination Partner | Rationale | Cancer Context (Examples) |
| MEK Inhibitors (e.g., Trametinib) | Prevents adaptive resistance mediated by the reactivation of the RAS-ERK pathway.[10][11] | KRAS-mutant pancreatic, lung, and ovarian cancers; Triple-negative breast cancer.[10][12] |
| RTK Inhibitors (e.g., FGFR, EGFR inhibitors) | Blocks the feedback activation of RTKs that can render SHP2 inhibitors less effective. | Cancers with specific RTK alterations (e.g., FGFR amplifications, EGFR mutations). |
| Immune Checkpoint Inhibitors (e.g., PD-1 blockade) | SHP2 inhibition can enhance anti-tumor immunity, and this combination can overcome resistance to immunotherapy.[7] | Various solid tumors.[7] |
| mTOR Inhibitors | Dual blockade of SHP2 and mTOR can effectively suppress the mTOR pathway and induce apoptosis.[12] | Hepatocellular Carcinoma.[12] |
| CDK4/6 Inhibitors | Potent synergy observed in KRAS-amplified gastroesophageal adenocarcinomas.[13] | KRAS-amplified gastroesophageal adenocarcinomas.[13] |
| Other Targeted Therapies (e.g., ALK inhibitors) | Can overcome resistance to other targeted therapies where SHP2 is involved in bypass signaling.[14] | ALK-fusion positive lung cancer.[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or combination drugs for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]
-
If using adherent cells, carefully aspirate the media.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-ERK (p-ERK)
This protocol is for detecting the phosphorylation status of ERK1/2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[16]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the p-ERK signal.[18]
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol is for studying the interaction between SHP2 and its binding partners.
Materials:
-
Non-denaturing lysis buffer (e.g., IP lysis buffer)
-
Primary antibody against the "bait" protein (e.g., SHP2)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.[19]
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.[20]
-
Incubate the pre-cleared lysate with the primary antibody against your protein of interest overnight at 4°C.[20]
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.[19][20]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[19]
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blot to detect the "prey" protein.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|SHP 836 [dcchemicals.com]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing SHP2-based combination therapy for KRAS-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
SHP836 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of SHP836, a selective allosteric inhibitor of SHP2 phosphatase.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios that may arise during the handling and experimental use of this compound.
Q1: What is the recommended procedure for dissolving this compound for in vitro and in vivo studies?
A1: For in vitro assays, it is recommended to prepare a stock solution of this compound in DMSO. For in vivo studies, a common formulation involves creating a stock solution in DMSO, which is then further diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline. It is crucial to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
Q2: I am observing lower than expected potency of this compound in my cellular assays. What could be the cause?
A2: Several factors could contribute to reduced potency. Firstly, ensure the compound has been stored correctly at -20°C or -80°C to prevent degradation.[1] Secondly, confirm the final concentration of this compound in your assay. Serial dilutions should be prepared accurately. Thirdly, consider the specific cell line and its signaling pathways. The efficacy of SHP2 inhibitors can be cell-context dependent. Finally, issues with compound solubility in your specific cell culture media could lead to a lower effective concentration.
Q3: Are there known mechanisms of resistance to SHP2 inhibitors like this compound?
A3: Yes, resistance to SHP2 inhibitors can develop through various mechanisms. These can include mutations in the PTPN11 gene (which encodes SHP2) that prevent the allosteric inhibitor from binding effectively. Additionally, activation of bypass signaling pathways can circumvent the inhibition of the SHP2-regulated pathway.
Q4: Can this compound be used to inhibit oncogenic mutants of SHP2?
A4: Allosteric inhibitors like this compound stabilize the inactive conformation of SHP2. Many oncogenic mutants of SHP2 are constitutively active and do not readily adopt this inactive conformation. Therefore, the efficacy of this compound against specific SHP2 mutants may be limited.[2] It is recommended to consult the literature for specific mutants of interest.
Q5: What are the best practices for long-term storage of this compound?
A5: For long-term stability, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles of stock solutions.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize typical quality control specifications and provide an example of a Certificate of Analysis.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method |
| Purity | ≥98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, MS |
| Appearance | White to off-white solid | Visual |
| Solubility | ≥17.74 mM in DMSO | Visual |
Table 2: Example Certificate of Analysis for this compound
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98.0% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrum (LC-MS) | Conforms to structure (m/z [M+H]⁺) | Conforms |
| Solubility (DMSO) | ≥17.74 mM | Conforms |
| Residual Solvents | As per ICH Q3C | Meets requirements |
| Water Content (Karl Fischer) | ≤0.5% | 0.2% |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight and identity of this compound.
Method:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS/MAPK pathway. This compound acts as an allosteric inhibitor, locking SHP2 in an inactive conformation.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Quality Control Workflow
This diagram outlines the logical flow of experiments for the quality control and purity assessment of a new batch of this compound.
Caption: A typical workflow for the quality control of this compound.
References
Navigating Potential Batch-to-Batch Variability of SHP836: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for users of SHP836, an allosteric inhibitor of SHP2 phosphatase. While this compound is a valuable tool in cancer and developmental disease research, batch-to-batch variability is an inherent challenge with any small molecule inhibitor. This resource offers troubleshooting protocols and frequently asked questions to help you ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] It binds to a site distinct from the active site, stabilizing an auto-inhibited conformation of the SHP2 protein.[1][3] This prevents the catalytic site from being accessible to its substrate, thereby inhibiting its phosphatase activity. SHP2 is a key signaling protein involved in the Ras/Raf/Erk, PI3K/Akt, and JAK/STAT pathways, and its aberrant activity is linked to various cancers and developmental disorders.[4]
Q2: What is the reported potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound against the full-length SHP2 protein is approximately 12 μM.[1][2] It is considered substantially less potent than other SHP2 inhibitors like SHP099.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, specific protocols involving co-solvents like PEG300, Tween-80, and saline are available.[1] It is crucial to ensure the compound is fully dissolved. Stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. For in vivo working solutions, fresh preparation on the day of use is recommended.[1]
Q4: What are the common causes of batch-to-batch variability in small molecule inhibitors?
A4: Batch-to-batch variability can stem from several factors during the manufacturing process, including differences in raw materials, synthesis impurities, and variations in crystal structure or solubility of the final compound.[5][6] These can lead to inconsistencies in compound potency and experimental outcomes.[7][8]
Troubleshooting Guide: Addressing Potential this compound Variability
If you suspect batch-to-batch variability is affecting your experimental results, a systematic approach to troubleshooting is essential.
Initial Assessment
Question: My results with a new batch of this compound are different from my previous experiments. How do I confirm if the issue is batch-related?
Answer:
-
Verify Experimental Parameters: Before assuming batch variability, meticulously review your experimental protocol to rule out other sources of error. Ensure all reagents, cell lines, and instrument settings are consistent with previous successful experiments.
-
Head-to-Head Comparison: If possible, perform a side-by-side experiment using the new batch, a previously validated batch (if available), and a vehicle control. This is the most direct way to determine if the observed differences are due to the specific batch of the inhibitor.
Quantitative Analysis of Compound Potency
Question: How can I quantitatively assess the potency of a new batch of this compound?
Answer: A dose-response experiment to determine the IC50 value is the gold standard for quantifying the potency of an inhibitor.
Experimental Protocol: In Vitro SHP2 Phosphatase Activity Assay
This protocol outlines a general procedure to determine the IC50 of this compound.
| Step | Procedure |
| 1 | Reagents and Materials: |
| - Recombinant full-length SHP2 protein | |
| - Phosphatase substrate (e.g., a phosphopeptide) | |
| - this compound (new and reference batches) | |
| - Assay buffer | |
| - Detection reagent (e.g., Malachite Green for phosphate detection) | |
| - 96-well microplate | |
| 2 | This compound Preparation: |
| - Prepare a 2x serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 μM). Include a vehicle control (DMSO). | |
| 3 | Assay Procedure: |
| - Add SHP2 protein to the wells of the microplate. | |
| - Add the serially diluted this compound solutions to the respective wells and incubate. | |
| - Initiate the reaction by adding the phosphatase substrate. | |
| - Allow the reaction to proceed for a defined period at a controlled temperature. | |
| - Stop the reaction and add the detection reagent. | |
| - Measure the absorbance at the appropriate wavelength. | |
| 4 | Data Analysis: |
| - Plot the absorbance (or calculated % inhibition) against the logarithm of the this compound concentration. | |
| - Fit the data to a four-parameter logistic curve to determine the IC50 value. |
Data Presentation: Comparison of this compound Batches
| Batch ID | Lot Number | Purchase Date | Measured IC50 (μM) | Historical IC50 (μM) |
| Batch A (Reference) | L-12345 | 01/2024 | 12.5 | 12.0 |
| Batch B (New) | L-67890 | 10/2025 | 25.1 | 12.0 |
Cell-Based Assay Validation
Question: My in vitro enzymatic assay shows consistent potency, but I still see variability in my cell-based experiments. What should I do?
Answer: Cell-based assays introduce more complexity. A cellular thermal shift assay (CETSA) can be a valuable tool to confirm target engagement in a cellular context.[4]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to assess this compound target engagement in cells.
A successful CETSA will show a shift in the thermal stability of SHP2 in the presence of a potent this compound batch, indicating direct binding to the target protein in the cellular environment.[4]
Signaling Pathway Analysis
Question: How can I confirm that the observed cellular effects are due to SHP2 inhibition?
Answer: Analyze the downstream signaling pathways affected by SHP2. A common downstream marker is the phosphorylation of ERK (pERK).
Logical Troubleshooting Flow for Downstream Effects
Caption: Troubleshooting logic for validating on-target SHP2 inhibition.
If a new batch of this compound fails to reduce pERK levels as expected, it is a strong indicator of reduced potency or inactivity of that batch.
SHP2 Signaling Pathway Overview
Caption: Simplified overview of the SHP2 signaling pathway inhibited by this compound.
By implementing these systematic quality control and troubleshooting steps, researchers can mitigate the risks associated with potential batch-to-batch variability of this compound, leading to more robust and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|SHP 836 [dcchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: SHP099 Demonstrates Superior Inhibition of SHP2 Compared to its Predecessor, SHP836
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the allosteric inhibition of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) has emerged as a promising strategy. A detailed comparison of two key inhibitors, SHP836 and its optimized successor SHP099, reveals a significant leap in potency, with SHP099 exhibiting substantially greater efficacy in both biochemical and cellular assays. This guide provides a comprehensive analysis of their comparative potency, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs), primarily through the RAS-ERK signaling pathway.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. Both this compound and SHP099 are allosteric inhibitors that function by stabilizing SHP2 in an auto-inhibited conformation.[1][2]
Quantitative Comparison of Inhibitor Potency
The potency of this compound and SHP099 has been evaluated in multiple studies, with SHP099 consistently demonstrating superior inhibitory activity. The half-maximal inhibitory concentration (IC50) values from biochemical assays starkly highlight this difference.
| Compound | Target | IC50 (µM) | Fold Improvement (over this compound) | Reference |
| This compound | Full-length SHP2 | 12 | - | [3] |
| This compound | Full-length SHP2 | 5 | - | [4] |
| SHP099 | Full-length SHP2 | 0.071 | >70 | [1] |
As evidenced in the table, SHP099 exhibits a more than 70-fold improvement in biochemical potency over its precursor, this compound.[1] This enhanced potency translates to more effective inhibition of SHP2-mediated signaling pathways at lower concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and SHP099 potency.
Biochemical SHP2 Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphorylated peptide substrate (e.g., 2P-IRS-1)
-
Assay buffer (e.g., 50 mM Tris pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Malachite Green Phosphate Detection Kit
-
Test compounds (this compound, SHP099) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the SHP2 enzyme to the wells of a microplate containing assay buffer.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphorylated peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein within a cellular environment.
Materials:
-
Cells expressing the target protein (e.g., HEK293 cells overexpressing SHP2)
-
Cell culture medium and reagents
-
Test compounds (this compound, SHP099) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting or an appropriate detection system (e.g., InCell Pulse™ DiscoverX platform)
-
PCR tubes or 96-well PCR plates
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) and incubate for a specific duration (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant using Western blotting or another sensitive detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
The binding of a ligand (inhibitor) stabilizes the protein, resulting in a shift of the melting curve to a higher temperature. The magnitude of this thermal shift (ΔTm) is indicative of the inhibitor's binding affinity and target engagement. Studies have shown that the more potent inhibitor, SHP099, induces a greater thermal shift in SHP2-WT compared to the less potent this compound.[4]
SHP2 Signaling Pathway
SHP2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to the downstream RAS-ERK (MAPK) pathway, which is pivotal for cell proliferation, differentiation, and survival. The following diagram illustrates the canonical SHP2 signaling cascade.
Caption: SHP2 signaling pathway and point of inhibition.
Conclusion
The evolution from this compound to SHP099 represents a significant advancement in the development of potent and selective SHP2 inhibitors. The superior potency of SHP099, as demonstrated by its lower IC50 value and greater cellular target engagement, underscores its potential as a more effective therapeutic agent for cancers driven by aberrant SHP2 signaling. The experimental protocols provided herein offer a foundation for researchers to further investigate these and other SHP2 inhibitors, contributing to the ongoing efforts in precision oncology.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SHP2 Inhibitors: SHP836 vs. RMC-4550
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric inhibitors of SHP2, SHP836 and RMC-4550. This analysis is supported by experimental data on their biochemical and cellular activities.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. Consequently, SHP2 has emerged as a compelling target for anti-cancer drug development. Both this compound and RMC-4550 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation.
Performance Data at a Glance
A stark contrast in potency is the most significant differentiator between this compound and RMC-4550. RMC-4550 exhibits nanomolar to sub-nanomolar biochemical potency, which translates to potent inhibition of cellular signaling. In contrast, this compound demonstrates significantly lower potency, with an IC50 in the micromolar range.
| Parameter | This compound | RMC-4550 | Reference |
| Biochemical IC50 (Full-Length SHP2) | 12 µM | 0.583 nM - 1.6 nM | [1][2] |
| Cellular pERK Inhibition IC50 | Not widely reported | 39 nM (in PC9 cells) | [3] |
Mechanism of Action: Allosteric Inhibition of SHP2
Both this compound and RMC-4550 are allosteric inhibitors that lock SHP2 in an inactive state. This prevents the conformational change required for its catalytic activity, thereby blocking downstream signaling through the RAS-RAF-MEK-ERK pathway.
Experimental Methodologies
Below are detailed protocols for key experiments used to characterize SHP2 inhibitors.
Biochemical SHP2 Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphatase activity of SHP2.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 7.2). Dilute recombinant full-length SHP2 enzyme and a biotinylated phosphopeptide substrate (e.g., from IRS-1) in the assay buffer. Prepare serial dilutions of this compound and RMC-4550 in DMSO, followed by dilution in assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor solutions to a 384-well low-volume black plate.
-
Enzyme Addition: Add the diluted SHP2 enzyme to the wells containing the inhibitors and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the amount of dephosphorylated substrate by adding a detection mix containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and an Allophycocyanin (APC)-labeled streptavidin.
-
Signal Reading: After a final incubation period (e.g., 60 minutes) in the dark, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by quantifying the levels of phosphorylated ERK, a key downstream effector.
Protocol:
-
Cell Culture and Seeding: Culture a cancer cell line with a known dependency on SHP2 signaling (e.g., PC9, KYSE-520) in appropriate growth medium. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or RMC-4550 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phospho-ERK (pERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
Densitometry Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample and calculate the percent inhibition relative to the vehicle-treated control to determine the cellular IC50.
In Vivo Efficacy Assessment in Xenograft Models
The anti-tumor activity of SHP2 inhibitors is often evaluated in vivo using cancer cell line-derived or patient-derived xenograft (PDX) models.
Summary and Conclusion
Based on the available preclinical data, RMC-4550 is a significantly more potent inhibitor of SHP2 than this compound, both at the biochemical and cellular levels. The sub-nanomolar to nanomolar potency of RMC-4550 suggests a greater potential for achieving therapeutic efficacy at well-tolerated doses. While both compounds share the same allosteric mechanism of action, the substantial difference in potency is a critical factor for consideration in drug development and for selection as a tool compound in preclinical research. Further studies, including head-to-head in vivo efficacy and pharmacokinetic/pharmacodynamic comparisons, would provide a more complete picture of their relative therapeutic potential.
References
- 1. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of SHP836 and siRNA in Targeting SHP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for inhibiting the protein tyrosine phosphatase SHP2: the small molecule allosteric inhibitor SHP836 and small interfering RNA (siRNA). Both approaches are pivotal in cancer research and drug development for validating SHP2 as a therapeutic target and understanding its role in cellular signaling. This document offers a comprehensive overview of their mechanisms, experimental protocols, and comparative performance based on available experimental data.
At a Glance: this compound vs. SHP2 siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Silencing) |
| Target | SHP2 Protein | PTPN11 mRNA |
| Mechanism of Action | Allosteric inhibition, stabilizing SHP2 in an inactive conformation.[1] | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation.[1][2][3][4] |
| Effect on SHP2 | Inhibition of catalytic activity. | Reduction of total SHP2 protein expression.[3][5] |
| Downstream Signaling | Inhibition of p-ERK and other downstream effectors of the RAS/MAPK pathway.[4][6][7] | Reduction in p-ERK levels and subsequent signaling.[1][2][8] |
| Specificity | High specificity for SHP2's allosteric site. | High sequence-specific targeting of PTPN11 mRNA. |
| Duration of Effect | Dependent on compound pharmacokinetics and cell turnover. | Typically transient, lasting for several days depending on cell division and siRNA stability. |
| Delivery Method | Direct addition to cell culture media or in vivo administration. | Transfection or electroporation into cells. |
Delving Deeper: Mechanism of Action
This compound is a potent and selective allosteric inhibitor of SHP2.[9] It binds to a specific pocket on the SHP2 protein, distinct from the active site. This binding event locks the protein in a closed, auto-inhibited conformation, preventing it from interacting with its substrates and propagating downstream signals.[1]
siRNA , on the other hand, operates at the genetic level. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) sequence of the PTPN11 gene, which encodes the SHP2 protein. Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA as a guide to find and cleave the target PTPN11 mRNA, leading to its degradation and thereby preventing the synthesis of new SHP2 protein.[1][2][3][4]
Visualizing the Pathways
Caption: Signaling pathway targeted by this compound and SHP2 siRNA.
Experimental Protocols
This compound Treatment Protocol (In Vitro)
-
Cell Culture: Plate cells (e.g., various cancer cell lines) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 50-70%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess protein levels and phosphorylation status (e.g., p-ERK, total ERK, SHP2), or cell viability assays.
SHP2 siRNA Transfection Protocol (In Vitro)
-
Cell Plating: Seed cells in antibiotic-free medium one day prior to transfection to achieve 60-80% confluency on the day of transfection.
-
siRNA Preparation: Dilute the SHP2-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this initial incubation, add complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for gene silencing to take effect.
-
Validation and Analysis: Harvest the cells to validate the knockdown of SHP2 protein expression by Western blot and to analyze the downstream effects on signaling pathways (e.g., p-ERK levels) and cellular phenotypes.
Experimental Workflow for Cross-Validation
References
- 1. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein Tyrosine Phosphatase SHP2 Suppresses Host Innate Immunity against Influenza A Virus by Regulating EGFR-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
SHP836: A Comparative Guide to its Specificity as a SHP2 Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric SHP2 inhibitor, SHP836, focusing on its specificity against other phosphatases. Due to the limited availability of publicly accessible, direct head-to-head studies of this compound against a broad panel of phosphatases, this guide leverages data on its mechanism of action, its selectivity for the full-length SHP2 protein over its isolated catalytic domain, and the high selectivity of its closely related, more potent analog, SHP099.
High Selectivity Rooted in Allosteric Inhibition
This compound is a distinct allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, allosteric inhibitors like this compound bind to a less conserved pocket, leading to a higher degree of selectivity.[2] this compound binds to a "tunnel-like" region at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, where the catalytic site is blocked and inaccessible to substrates.
This mechanism of action is the foundation of its selectivity. The binding pocket for this compound is unique to the full-length, inactive conformation of SHP2, and is not present in the isolated catalytic domain or likely in other phosphatases that do not share this specific three-dimensional structure.
Quantitative Analysis of this compound Specificity
Experimental data demonstrates the selectivity of this compound for the full-length SHP2 protein over its isolated catalytic PTP domain. This is a key indicator of its allosteric mechanism and specificity.
| Phosphatase | IC50 (µM) |
| Full-length SHP2 (residues 1-525) | 12[1] |
| SHP2 PTP domain (catalytic domain) | >100[1] |
SHP2 Signaling and the Impact of Inhibition
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a positive regulatory role in several key signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound can effectively downregulate these pathways, which are often hyperactivated in cancer. For instance, this compound has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway.[1] Furthermore, SHP2 is involved in immune regulation through the PD-1/PD-L1 checkpoint pathway.
Below is a diagram illustrating the central role of SHP2 in cellular signaling and the point of intervention for this compound.
Caption: SHP2 signaling pathways and the inhibitory action of this compound.
Experimental Methodologies
The determination of the inhibitory activity of this compound and its selectivity is performed using a robust biochemical assay.
Biochemical Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.
-
Principle: A fluorogenic phosphatase substrate is used to measure the rate of dephosphorylation by SHP2. The increase in fluorescence upon substrate cleavage is monitored over time.
-
Reagents:
-
Recombinant full-length human SHP2 protein (e.g., residues 1-525).
-
Recombinant SHP2 PTP domain (e.g., residues 248-527) for selectivity testing.
-
Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Activating peptide: A dually phosphorylated peptide from the insulin receptor substrate 1 (IRS-1) is used to activate the full-length SHP2 by binding to its SH2 domains and relieving autoinhibition.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA) at a physiological pH.
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
Full-length SHP2 is pre-incubated with the activating IRS-1 peptide to achieve the active conformation.
-
The activated SHP2 (or the isolated PTP domain) is then incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation at 340 nm and emission at 450 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Below is a workflow diagram for the biochemical inhibition assay.
References
- 1. This compound|SHP 836 [dcchemicals.com]
- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SHP836 On-Target Effects with CETSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective small molecule inhibitors is a cornerstone of modern drug discovery. A critical step in this process is the confirmation of on-target engagement within a cellular context. This guide provides a comparative analysis of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2, and its on-target validation using the Cellular Thermal Shift Assay (CETSA). We will compare its performance with other well-characterized SHP2 inhibitors and provide the necessary experimental details to reproduce these findings.
Comparative Analysis of SHP2 Inhibitors
This compound is an allosteric inhibitor of SHP2, a key signaling node implicated in various cancers and developmental disorders.[1][2] Unlike orthosteric inhibitors that target the highly conserved active site, allosteric inhibitors like this compound bind to a distinct pocket, stabilizing SHP2 in an inactive conformation.[3][4] This mechanism offers the potential for greater selectivity.
To validate the direct binding of this compound to SHP2 in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[3][5][6] CETSA leverages the principle that ligand binding increases the thermal stability of the target protein.[7][8] This change in thermal stability can be quantified and used to assess target engagement.
The following table summarizes the comparative data for this compound and other notable SHP2 inhibitors, including SHP099, a well-studied allosteric inhibitor. The data highlights the correlation between biochemical potency, in vitro thermal shift, and cellular target engagement.
| Compound | Biochemical IC50 (SHP2-WT) | In Vitro Protein Thermal Shift (ΔTm) | Cellular Thermal Shift (CETSA) |
| This compound | 5 µM[3] | Modest thermal shift at 50 µM[9] | Muted effect on SHP2-WT stabilization[3][9] |
| SHP099 | 70 nM[3] | 4.8 °C at 50 µM[3] | Substantial stabilization of SHP2-WT[3] |
| RMC-4550 | ~100-fold more potent than SHP099[3] | Greater stabilization than SHP099[3] | Greater stabilization of SHP2-WT than SHP099[3] |
| Ex-57 | 3.0 nM[3] | Greater stabilization than SHP099[3] | Greater stabilization of SHP2-WT than SHP099[3] |
Data compiled from literature sources.[3][9]
As the data indicates, there is a strong correlation between the biochemical potency of these inhibitors and their ability to stabilize SHP2 in both in vitro and cellular thermal shift assays. This compound, being less potent than SHP099 and other analogs in biochemical assays, correspondingly shows a more modest effect in CETSA experiments.[3][9] This underscores the utility of CETSA in confirming on-target activity and providing a more physiologically relevant measure of target engagement.
SHP2 Signaling Pathway and Allosteric Inhibition
The diagram below illustrates the role of SHP2 in the RAS-ERK signaling pathway and the mechanism of allosteric inhibition.
Caption: SHP2 activation by RTKs and its role in the RAS-ERK pathway, with allosteric inhibition by this compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to validate the on-target effects of this compound on SHP2.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) expressing the target protein (SHP2).
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or plates.
-
Subject the cells to a temperature gradient for a defined period (e.g., 3 minutes). This step is crucial for inducing thermal denaturation of proteins.
3. Cell Lysis and Fractionation:
-
Lyse the cells to release the intracellular proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins, typically by centrifugation.
4. Protein Quantification:
-
Quantify the amount of soluble SHP2 in each sample. This can be done using various methods, including:
-
Western Blotting: A traditional method that provides qualitative and semi-quantitative data.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A more quantitative method.
-
Enzyme Fragment Complementation (EFC): A high-throughput method where the target protein is fused to an enzyme fragment, and its stability is measured by enzymatic activity.[3][10]
-
5. Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature.
-
The resulting curve will show a melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift in the Tm in the presence of this compound compared to the vehicle control indicates target stabilization and therefore, on-target engagement.
CETSA Experimental Workflow
The following diagram illustrates the key steps in the CETSA workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SHP836 and Active Site Inhibitors in Targeting the SHP2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the allosteric SHP2 inhibitor, SHP836, with various active site inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling and is a well-validated target in oncology. This document outlines the distinct mechanisms of action, presents comparative quantitative data, details experimental protocols, and visualizes the relevant biological pathways and inhibitor mechanisms.
Introduction to SHP2 and Its Inhibition
SHP2, encoded by the PTPN11 gene, is a key transducer in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3][4][5] Its activity is crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2, often through gain-of-function mutations, is implicated in various cancers, making it a prime target for therapeutic intervention.[6][7]
The inhibition of SHP2 can be broadly categorized into two main strategies: allosteric inhibition and active site inhibition. Allosteric inhibitors, such as this compound, bind to a site distinct from the catalytic pocket, inducing a conformational change that locks the enzyme in an inactive state.[8][9] In contrast, active site inhibitors directly compete with the substrate for binding to the catalytic site of the enzyme.[10][11] This guide will explore the nuances of these two approaches, with a focus on comparing the allosteric inhibitor this compound to a range of active site inhibitors.
Comparative Data: Allosteric vs. Active Site SHP2 Inhibitors
The following tables summarize the quantitative data for this compound and other notable SHP2 inhibitors.
Table 1: Allosteric SHP2 Inhibitors
| Inhibitor | Target | IC50 | Mechanism of Action | Reference(s) |
| This compound | SHP2 (full length) | 12 µM | Binds to a tunnel-like allosteric site, stabilizing the inactive conformation. | [8][12] |
| SHP099 | SHP2 | 71 nM (0.071 µM) | Binds to the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation. | [13][14][] |
| TNO-155 | SHP2 | 11 nM (0.011 µM) | Allosteric inhibitor in clinical development. | [] |
| RMC-4630 | SHP2 | - | Oral allosteric inhibitor in clinical development. | [8] |
Table 2: Active Site SHP2 Inhibitors (ASSIs)
| Inhibitor | Target | IC50 | Mechanism of Action | Reference(s) |
| NSC-87877 | SHP2 | 0.32 µM | Competitively inhibits the PTP domain's catalytic activity. | [8][16] |
| PHPS1 | SHP2 | 2.1 µM | Competitively inhibits the PTP domain's catalytic activity. | [8] |
| CNBCA | SHP2 | 0.87 µM | A competitive inhibitor that binds to the active site of SHP2. | [10][11] |
| GS-493 | SHP2 | 70 nM (0.07 µM) | Competitively inhibits the PTP domain's catalytic activity. | [8] |
| 11a-1 | SHP2 | 0.2 µM | Competitively inhibits the PTP domain's catalytic activity. | [] |
Mechanism of Action: A Tale of Two Sites
The fundamental difference between this compound and active site inhibitors lies in their binding location and the conformational state of SHP2 they target.
-
Allosteric Inhibition (this compound): this compound binds to a "tunnel-like" allosteric site formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[8][17] This binding event stabilizes SHP2 in its closed, auto-inhibited conformation, where the N-SH2 domain physically blocks the active site, preventing substrate access.[6][9] This mechanism offers the potential for high selectivity, as allosteric sites are generally less conserved across phosphatase families compared to the highly conserved active site.[6][18]
-
Active Site Inhibition: In contrast, active site inhibitors bind directly to the catalytic pocket of the PTP domain.[10][11] They function as competitive inhibitors, preventing the dephosphorylation of SHP2's substrates.[10][11] For these inhibitors to be effective, SHP2 must be in its open, active conformation, a state that is prevalent in cancers with hyperactive tyrosine kinase signaling.[10][11] However, the high degree of similarity in the active sites of different phosphatases, particularly between SHP2 and the closely related SHP1, presents a significant challenge for achieving inhibitor selectivity, which can lead to off-target effects.[16][19]
Visualizing the Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway and the distinct mechanisms of allosteric and active site inhibition.
Caption: The SHP2 signaling pathway downstream of a Receptor Tyrosine Kinase (RTK).
Caption: Comparative mechanisms of allosteric versus active site SHP2 inhibition.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and various active site inhibitors typically involves a phosphotyrosyl phosphatase (PTPase) assay. Below is a detailed methodology based on commonly cited experimental procedures.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SHP2.
Materials:
-
Recombinant SHP2 protein (catalytic domain or full-length)
-
Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer: 10 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.01% Tween-20.[11]
-
Test compounds (e.g., this compound, ASSIs) dissolved in DMSO
-
96-well microplates (black, clear-bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test compound or DMSO (for control wells). b. Add the diluted SHP2 enzyme to each well and incubate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding. c. Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.
-
Data Acquisition: a. Incubate the reaction mixture at 37°C for a set time (e.g., 20-30 minutes).[11] b. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 360 nm excitation and 460 nm emission for DiFMUP).[11]
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Normalize the data, setting the uninhibited control (DMSO) as 100% activity and a control with no enzyme as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cross-Validation with Thermal Shift Assay: To exclude false positives and confirm target engagement, a conformation-dependent thermal shift assay can be employed.[17][20] This assay measures the change in the thermal stability of the target protein upon ligand binding.
Caption: A generalized workflow for determining the IC50 of SHP2 inhibitors.
Conclusion
The comparative analysis of this compound with active site inhibitors reveals two distinct and strategic approaches to targeting the oncogenic phosphatase SHP2. This compound, as an allosteric inhibitor, offers the advantage of high selectivity by targeting a less conserved region of the enzyme and stabilizing its inactive state. This contrasts with active site inhibitors, which, while often potent, face the inherent challenge of achieving selectivity due to the conserved nature of the catalytic site across the PTP family. The quantitative data presented underscores the high potency that can be achieved by both classes of inhibitors. The choice between these strategies in drug development will depend on the specific therapeutic context, including the mutational status of SHP2 and the desire to minimize off-target effects. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and discovery of novel SHP2 inhibitors.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 16. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeting a Cryptic Allosteric Site for Selective Inhibition of the Oncogenic Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
Overcoming Resistance to SHP2 Inhibition: The Efficacy of SHP836 in SHP099-Resistant Models
In the landscape of targeted cancer therapy, the emergence of drug resistance remains a critical challenge. SHP099, a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2, has shown promise in treating various cancers. However, acquired resistance can limit its long-term efficacy. A novel second-site allosteric SHP2 inhibitor, SHP836, offers a promising strategy to overcome this resistance through a dual-inhibitor approach.
This guide provides a comparative analysis of this compound's efficacy, particularly in models resistant to SHP099, supported by experimental data on their mechanisms of action and the principles of dual allosteric inhibition.
Mechanism of Action and the Rationale for Dual Inhibition
SHP099 and this compound are both allosteric inhibitors of SHP2, meaning they bind to sites on the enzyme distinct from the active site to regulate its activity. SHP099 binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[1][2]
In contrast, this compound binds to a second, distinct allosteric site.[1][2] The discovery of this second site opened the possibility of dual allosteric inhibition, where both sites are occupied simultaneously. This approach is hypothesized to enhance the inhibition of SHP2 and potentially overcome resistance mechanisms that affect the binding or efficacy of a single inhibitor.[1]
Resistance to SHP099 can arise from the reactivation of the MAPK signaling pathway, a key downstream effector of SHP2. This reactivation can be driven by feedback mechanisms involving receptor tyrosine kinases (RTKs).
Signaling Pathway of SHP2 and Mechanisms of Resistance and Dual Inhibition
The following diagram illustrates the central role of SHP2 in the RTK signaling cascade and the mechanism by which dual allosteric inhibition can overcome resistance.
Experimental Evidence for Enhanced Efficacy with Dual Inhibition
While direct quantitative data on this compound's efficacy in pre-established SHP099-resistant cell lines is emerging, the foundational principle of enhanced activity through dual allosteric inhibition has been demonstrated. Studies have shown that combining a site 1 inhibitor (SHP099) with a site 2 inhibitor leads to a more profound and sustained inhibition of the MAPK pathway.[1][2]
Biochemical and Cellular Assay Data
The following tables summarize the key findings from biochemical and cellular assays that support the rationale for using this compound in the context of SHP099 resistance.
| Compound(s) | Target | Assay Type | Key Finding | Reference |
| SHP099 | SHP2 | Biochemical Inhibition | Potent allosteric inhibitor (IC50 = 0.070 µM) | [1] |
| This compound (analog) | SHP2 | Biochemical Inhibition | Binds to a distinct allosteric site | [1] |
| SHP099 + this compound (analog) | SHP2 | Biochemical Inhibition | Modest enhancement of SHP099 IC50, indicating cooperativity | [1] |
| SHP099 + this compound (analog) | KYSE-520 cells | DUSP6 mRNA levels | Enhanced downregulation of DUSP6, a MAPK pathway marker, compared to single agents | [1] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate SHP2 inhibitors.
SHP2 Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SHP2 inhibitors.
Method:
-
Recombinant full-length SHP2 is incubated with the test compound (e.g., SHP099, this compound, or a combination) at varying concentrations in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a phosphopeptide substrate.
-
The reaction is allowed to proceed for a set time at room temperature and is then stopped.
-
The amount of product (dephosphorylated peptide) is quantified, typically using a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cellular Assay for MAPK Pathway Inhibition
Objective: To assess the effect of SHP2 inhibitors on downstream signaling in a cellular context.
Method:
-
Cancer cell lines (e.g., KYSE-520) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with the SHP2 inhibitor(s) at various concentrations for a specified duration (e.g., 2 hours).
-
Following treatment, total RNA is isolated from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of DUSP6, a downstream target and pharmacodynamic marker of the MAPK pathway.
-
The relative expression of DUSP6 is normalized to a housekeeping gene, and the degree of downregulation is determined relative to vehicle-treated control cells.[1]
Experimental Workflow for Evaluating Dual Inhibition
The diagram below outlines the experimental workflow to test the hypothesis that dual allosteric inhibition with this compound can overcome SHP099 resistance.
Conclusion
The development of this compound as a second-site allosteric inhibitor of SHP2 represents a rational and promising approach to address the challenge of acquired resistance to the first-generation inhibitor, SHP099. The principle of dual allosteric inhibition is supported by biochemical and cellular data demonstrating enhanced pathway suppression. This strategy holds the potential to improve the durability of response to SHP2-targeted therapies in cancer patients. Further studies directly comparing the efficacy of this compound in SHP099-sensitive versus resistant models will be crucial to fully validate its clinical potential.
References
Validating SHP836-Induced Phenotypic Changes: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, SHP836, with other notable alternatives such as SHP099, RMC-4550, and TNO155. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound through supporting experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the Ras-MAPK pathway.[1] By stabilizing SHP2 in an inactive conformation, this compound prevents its activation and downstream signaling, leading to anti-proliferative effects in cancer cells dependent on this pathway. It is a precursor to the more potent inhibitor, SHP099.[2] This guide compares this compound to other well-characterized SHP2 inhibitors:
-
SHP099: A potent and selective allosteric SHP2 inhibitor.[1]
-
RMC-4550: A highly potent SHP099 analog.[2]
-
TNO155: A first-in-class SHP2 inhibitor currently in clinical trials.[][4]
Comparative Performance Data
The following tables summarize the quantitative data on the biochemical and cellular activities of this compound and its comparators.
Table 1: Biochemical Potency of SHP2 Inhibitors
| Compound | Target | IC50 (μM) | Assay Conditions | Reference |
| This compound | SHP2 (full length) | 12 | Enzymatic phosphatase assay | |
| SHP099 | SHP2 (full length) | 0.07 | Enzymatic phosphatase assay | [2] |
| RMC-4550 | SHP2 (wild-type) | 0.00058 | Enzymatic phosphatase assay | [2] |
| TNO155 | SHP2 | 0.011 | Enzymatic phosphatase assay | [] |
Table 2: Cellular Activity of SHP2 Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 (μM) | Reference |
| This compound | Not specified | Cellular Thermal Shift | Protein Stabilization | Less potent than SHP099 | [2][5] |
| SHP099 | KYSE-520 | Cell Proliferation | Growth Inhibition | 1.4 | [6] |
| MDA-MB-468 | pERK Inhibition | Signaling | ~0.25 | ||
| KYSE-520 | pERK Inhibition | Signaling | ~0.25 | ||
| RMC-4550 | NCI-H1838 | Cell Proliferation (3D) | Viability | Not specified | [7] |
| MeWo | Cell Proliferation (3D) | Viability | Not specified | [7] | |
| NCI-H1838 | pERK Inhibition | Signaling | 0.029 | [7] | |
| MeWo | pERK Inhibition | Signaling | 0.024 | [7] | |
| TNO155 | Variety of OSCC lines | Cell Viability (MTT) | Viability | 0.39 - 211.1 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.
Figure 1. Simplified SHP2 signaling pathway leading to cell proliferation and survival.
Figure 2. General experimental workflow for comparing SHP2 inhibitors.
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SHP2 inhibitors on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., KYSE-520, MDA-MB-468) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., 0.01 to 100 µM) in growth medium. Replace the medium in the cell plates with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Western Blot for Phospho-ERK (pERK)
Objective: To quantify the inhibition of MAPK pathway signaling by assessing the levels of phosphorylated ERK.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of SHP2 inhibitors for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal.
Quantitative PCR (qPCR) for DUSP6 Expression
Objective: To measure the effect of SHP2 inhibition on the expression of DUSP6, a downstream target and negative feedback regulator of the MAPK pathway.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with SHP2 inhibitors as described for the Western blot protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.
-
Human DUSP6 Primers:
-
Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'
-
Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'
-
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of DUSP6 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
This guide provides a framework for the comparative validation of this compound-induced phenotypic changes. The presented data and protocols enable researchers to objectively assess the potency and efficacy of this compound in relation to other SHP2 inhibitors. By employing these standardized methods, the scientific community can generate robust and comparable datasets to further elucidate the therapeutic potential of SHP2 inhibition.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SHP2 Allosteric Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of leading SHP2 allosteric inhibitors, supported by experimental data. This document summarizes key performance indicators, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology.[1][2] As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in cancer.[1][3] Furthermore, SHP2 is implicated in the PD-1/PD-L1 immune checkpoint pathway, making it an attractive target for combination therapies.[4] The development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has overcome the challenges of targeting the highly conserved active site of protein tyrosine phosphatases, leading to a new class of potent and selective anti-cancer agents.[2][]
This guide provides a head-to-head comparison of prominent SHP2 allosteric inhibitors, including TNO155, RMC-4630, and the preclinical tool compound SHP099, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: A Comparative Look at SHP2 Inhibitor Performance
The following tables summarize the available quantitative data for key SHP2 allosteric inhibitors. Direct head-to-head comparative data from a single study is limited; therefore, the data presented here is compiled from various sources.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference(s) |
| SHP099 | SHP2 (WT) | 71 | [] |
| SHP2 (E76K mutant) | >100,000 | [1] | |
| RMC-4550 | SHP2 (WT) | 1.6 | [2] |
| SHP2 (E76K mutant) | 1,400 | [1] | |
| TNO155 | SHP2 | 11 | [] |
| IACS-13909 | SHP2 | 15.7 | [] |
Note: RMC-4550 is a potent SHP2 inhibitor from the same chemical series as RMC-4630.
| Inhibitor | Cell-Based Assay | Cellular EC50 (µM) | Cell Line | Reference(s) |
| TNO155 | Proliferation | 0.39 - 211.1 | OSCC cell lines | [6] |
| RMC-4550 | Proliferation | 0.261 - 20.9 | OSCC cell lines | [6] |
| SHP099 | Proliferation | 3.822 - 34.0 | OSCC cell lines | [6] |
| Inhibitor | Pharmacokinetic Parameter | Value | Species | Reference(s) |
| TNO155 | Tmax | ~1.1 hours | Human | [7] |
Mandatory Visualizations
SHP2 Signaling Pathways
Caption: SHP2's central role in major signaling pathways.
Experimental Workflow for SHP2 Inhibitor Evaluation
Caption: A typical workflow for SHP2 inhibitor discovery and development.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used in the evaluation of SHP2 inhibitors.
Biochemical Inhibition Assay (DiFMUP-based)
This assay quantifies the enzymatic activity of SHP2 and the inhibitory potential of test compounds.
-
Principle: The non-fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is dephosphorylated by SHP2 to produce the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU formation is proportional to SHP2 activity.
-
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20)[1]
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for wild-type SHP2 activation)[1][8]
-
Test compounds
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
For wild-type SHP2, pre-incubate the enzyme with the IRS-1 peptide to activate it.[1][8]
-
In a 384-well plate, add the SHP2 enzyme (and IRS-1 if applicable) and the test compounds. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 10-30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1]
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates to a specific temperature and quantifying the amount of soluble protein remaining.
-
Materials:
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat the cell suspension across a temperature gradient to determine the optimal melting temperature, or at a single, optimized temperature for isothermal dose-response experiments.[1]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble SHP2 protein in the supernatant using a suitable detection method.
-
Determine the EC50 value by plotting the amount of stabilized SHP2 against the logarithm of the inhibitor concentration.[9]
-
Cell Proliferation Assay
This assay assesses the effect of SHP2 inhibitors on the growth and viability of cancer cells.
-
Principle: The number of viable cells in a culture is quantified after treatment with the test compound. Various methods can be used for quantification, such as measuring metabolic activity (e.g., MTS or AlamarBlue assays) or cell confluence.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test compounds
-
96-well or 384-well clear or opaque plates
-
Reagents for cell viability/proliferation measurement (e.g., AlamarBlue)
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the proliferation/viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the EC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This preclinical model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (or similar extracellular matrix)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using the formula: (length x width²)/2) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth rates between the treated and control groups.[4][10]
-
Conclusion
The allosteric inhibition of SHP2 represents a promising therapeutic strategy in oncology. The inhibitors discussed in this guide, TNO155, RMC-4630, and SHP099, have demonstrated potent anti-tumor activity in preclinical models, with some advancing into clinical trials.[11][12] While monotherapy has shown limited efficacy in some cases, the true potential of SHP2 inhibitors may lie in combination therapies with other targeted agents or immunotherapies.[4][11] This guide provides a foundational understanding of the comparative efficacy and experimental evaluation of these agents, empowering researchers to make informed decisions in their pursuit of novel cancer therapies.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 6. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Independent Verification of SHP836 IC50: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) of the SHP2 inhibitor, SHP836. It includes data from independent assessments, details of experimental protocols for robust IC50 determination, and a comparative analysis against other known SHP2 inhibitors.
Comparative Analysis of SHP2 Inhibitor Potency
The potency of SHP2 inhibitors is a critical parameter in their evaluation as potential therapeutic agents. The following table summarizes the reported IC50 values for this compound and several alternative SHP2 inhibitors.
| Inhibitor | Reported IC50 (μM) | Independent Assessment IC50 (μM) | Target | Mechanism |
| This compound | 12[1][2] | 5[3] | Full-length SHP2 | Allosteric |
| SHP099 | 0.07 | Not Available | Full-length SHP2 | Allosteric |
| RMC-4550 | Not Available | ~0.000583[4] | Full-length SHP2 | Allosteric |
| TNO155 | Not Available | Not Available | Full-length SHP2 | Allosteric |
| NSC-87877 | 0.32[5] | Not Available | SHP2 PTP domain | Catalytic Site |
| SPI-112 | 1.0[5] | Not Available | SHP2 PTP domain | Catalytic Site |
Note: The IC50 value for this compound is consistently reported as 12 μM for the full-length SHP2 protein[1][2]. An independent study characterizing various SHP2 inhibitors reported a slightly different IC50 of 5 μM for this compound under their specific cellular assay conditions[3]. This variation can arise from differences in experimental setup, such as the specific cell lines, reagent concentrations, and incubation times used.
Experimental Protocol: Biochemical IC50 Determination of SHP2 Inhibitors
The following protocol outlines a standard biochemical assay for determining the IC50 of SHP2 inhibitors. This method utilizes a fluorogenic substrate to measure the enzymatic activity of SHP2 in the presence of an inhibitor.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of SHP2 by 50%.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 inhibitor (e.g., this compound)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM DTT, 0.05% BSA)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the SHP2 inhibitor in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein to the working concentration in the assay buffer.
-
Reaction Setup:
-
Add the diluted SHP2 inhibitor solutions to the wells of the 384-well plate.
-
Add the diluted SHP2 enzyme to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the DiFMUP substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the SHP2 signaling pathway and the experimental workflow for IC50 determination.
Caption: The SHP2 signaling cascade and the point of intervention for the allosteric inhibitor this compound.
Caption: A streamlined workflow for the experimental determination of the IC50 value for this compound.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of SHP836: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric SHP2 inhibitor, SHP836, with other notable SHP2 inhibitors. The focus is on the selectivity profile, supported by experimental data and detailed methodologies to aid in the evaluation and application of these compounds in research and drug development.
Introduction to this compound and Allosteric SHP2 Inhibition
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in the RAS-MAPK signaling pathway, and its aberrant activation is implicated in various cancers. This compound is an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, allosteric inhibitors like this compound bind to a distinct pocket on the enzyme, stabilizing it in an inactive conformation. This mechanism of action offers the potential for greater selectivity over other protein tyrosine phosphatases (PTPs).
Comparative Selectivity and Potency
This compound was one of the initial hits that led to the development of more potent allosteric SHP2 inhibitors. While it demonstrates selectivity for the full-length SHP2 protein over its isolated catalytic domain, its potency is lower compared to other well-characterized inhibitors such as SHP099 and RMC-4550.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | Full-length SHP2 | 12 µM | >8-fold vs. SHP2 PTP domain (IC50 > 100 µM) | [1] |
| SHP099 | Full-length SHP2 | 71 nM | Highly selective against a panel of 21 other phosphatases (including SHP1) and 66 kinases | [1] |
| RMC-4550 | Full-length SHP2 | 1.55 nM | No detectable activity against 14 other phosphatases and 468 kinases at 10 µM | [2][3] |
| Example 57 | Full-length SHP2 | 3.0 nM | N/A | N/A |
N/A: Data not available in the public domain.
Experimental Methodologies
Biochemical Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by the SHP2 enzyme. Inhibition of SHP2 results in a decreased rate of DiFMUP dephosphorylation, leading to a reduced fluorescent signal.
Protocol:
-
Reagents:
-
Recombinant full-length human SHP2 protein.
-
DiFMUP substrate.
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.01% Brij-35.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
The SHP2 enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for 15 minutes at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured kinetically over 30-60 minutes using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
The initial reaction rates are calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble protein remaining at different temperatures is quantified to determine if the compound stabilized its target.
Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., HEK293T) are cultured to 70-80% confluency.
-
Cells are treated with the test compound or vehicle (DMSO) and incubated at 37°C for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble SHP2 in the supernatant is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
The relative amount of soluble SHP2 at each temperature is plotted to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
DUSP6 mRNA Downregulation Assay
This assay assesses the downstream pharmacological effect of SHP2 inhibition on the MAPK signaling pathway.
Principle: SHP2 is a positive regulator of the RAS-MAPK pathway. DUSP6 is a dual-specificity phosphatase whose transcription is induced by ERK signaling, acting as a negative feedback regulator. Inhibition of SHP2 leads to decreased ERK signaling, which in turn results in the downregulation of DUSP6 mRNA expression.
Protocol:
-
Cell Culture and Treatment:
-
Cancer cell lines with a dependency on the MAPK pathway (e.g., KYSE-520) are treated with the SHP2 inhibitor for a specific duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Forward Primer (DUSP6): 5'-AAGGACATTCGGCTCTTCGAG-3'
-
Reverse Primer (DUSP6): 5'-TCGTAGATCTCGTCGGTCTTG-3'
-
The relative expression of DUSP6 mRNA is calculated using the ΔΔCt method. A decrease in DUSP6 mRNA levels indicates inhibition of the SHP2-MAPK pathway.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified RAS-MAPK signaling pathway and the role of SHP2.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Negative feedback loop involving DUSP6 in the MAPK pathway.
References
Safety Operating Guide
Proper Disposal of SHP836: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the SHP2 allosteric inhibitor SHP836, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its contaminated materials, and empty containers.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, absorb the material with an inert substance and place it in a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following procedures are based on general best practices for chemical waste disposal and should be adapted to meet the specific requirements of your institution and jurisdiction.
1. Unused or Expired this compound:
-
Unused or expired this compound should be treated as chemical waste.
-
Do not dispose of solid this compound or its solutions down the drain or in the regular trash.
-
The compound should be offered to a licensed professional waste disposal company for incineration in a chemical incinerator equipped with an afterburner and scrubber.
2. Contaminated Labware and Materials:
-
All labware, such as vials, pipette tips, and syringes, that has come into direct contact with this compound must be considered contaminated.
-
Disposable contaminated materials should be collected in a designated, clearly labeled hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate from these cleaning procedures must be collected and disposed of as hazardous chemical waste.
3. Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process is considered hazardous and must be collected for proper disposal with other chemical waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | MedchemExpress |
| Recommended Solvents | DMSO, Ethanol, Dimethyl Formamide | MedchemExpress |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and related materials.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling SHP836
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SHP836, a SHP2 allosteric inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. The following procedures cover personal protective equipment (PPE), safe handling practices, and disposal of the compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This compound is intended for laboratory research use only. Standard laboratory protocols for handling chemical substances should be strictly followed.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or aerosols. |
Safe Handling and Disposal Workflow
Proper procedural adherence is critical to minimizing risk. The following workflow outlines the key steps from preparation to final disposal of this compound and associated contaminated materials.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Procedural Steps for Handling this compound
Personnel should adhere to the following step-by-step process to ensure safety during the handling and use of this compound.
1. Preparation and Planning:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[1][2]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Locate the nearest eye-wash station and safety shower before beginning your work.[2]
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Wear safety glasses with side shields or chemical safety goggles.
3. Compound Handling:
-
For Solids: When weighing or transferring the solid form of this compound, avoid creating and inhaling dust.
-
For Solutions: When preparing solutions, such as dissolving in DMSO, handle the liquid carefully to avoid splashes and aerosol formation.[1]
-
Avoid all direct contact with the skin and eyes.[2]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
5. Waste Disposal:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Place contaminated waste into a designated, sealed container.
-
Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain.[2]
6. Final Cleanup:
-
Decontaminate all work surfaces and equipment used during the procedure.
-
Remove PPE carefully, starting with gloves, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work and removing all PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
